2-(4-Aminophenyl)-2-methylpropan-1-ol
Description
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Properties
IUPAC Name |
2-(4-aminophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZLVWUOAINLAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619822 | |
| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18755-56-1 | |
| Record name | 2-(4-Aminophenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS Number 18755-56-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Aminophenyl)-2-methylpropan-1-ol, with CAS number 18755-56-1, is a chemical compound increasingly recognized for its potential in advanced drug discovery, particularly in the field of targeted protein degradation. Commercial suppliers have categorized this molecule as a "protein degrader building block," indicating its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other similar modalities.[1] This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a proposed synthetic route with a general experimental protocol, and a discussion of its likely application in the context of targeted protein degradation. Due to the limited availability of detailed experimental data in the public domain, this guide also outlines the expected analytical characterization of the molecule.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This information has been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 18755-56-1 | [2] |
| Molecular Formula | C₁₀H₁₅NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | p-Amino-neophyl alcohol, 4-(2-hydroxy-1,1-dimethylethyl)aniline | [2] |
| Appearance | Off-white to light yellow powder (reported) | |
| Purity | ≥95% (commercially available) | [1] |
| Storage | Room temperature, sealed in a dry environment | [1] |
Synthesis
Proposed Synthetic Pathway
The synthesis involves a single-step reduction of the aromatic nitro group to an amine.
References
An In-depth Technical Guide to the Physical Properties of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the compound 2-(4-Aminophenyl)-2-methylpropan-1-ol. Due to the limited availability of experimentally determined data in public literature, this document presents a combination of available data and established experimental protocols for the determination of key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Core Physical Properties
While specific experimentally determined physical properties for this compound are not widely reported, the fundamental molecular attributes have been established.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | |
| Molecular Weight | 165.23 g/mol | |
| CAS Number | 18755-56-1 |
Note: Other key physical properties such as melting point, boiling point, density, and pKa require experimental determination. The protocols for these measurements are detailed in the subsequent sections.
Experimental Protocols for Physical Property Determination
The following sections outline standardized experimental methodologies for determining the primary physical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Method
-
Sample Preparation: A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., an oil bath or a metal block melting point apparatus).
-
Heating: The apparatus is heated slowly and steadily.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the sample. A narrow melting point range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: Distillation Method
-
Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, connected to a condenser and a receiving flask. A thermometer is positioned so that the bulb is just below the side arm of the flask.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This stable temperature is the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: Qualitative Solubility Test
-
Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube.
-
Solvent Addition: A small volume of the solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to create a solubility profile.
Synthesis and Workflow Visualization
Caption: Logical workflow for the synthesis of a phenylpropanol derivative.
This generalized workflow illustrates the key stages in the chemical synthesis of a related compound, providing a logical framework that could be adapted for the synthesis of this compound. The specific reagents, solvents, and reaction conditions would need to be optimized for the target molecule.
2-(4-Aminophenyl)-2-methylpropan-1-ol molecular weight and formula
This document provides the core physicochemical properties of 2-(4-Aminophenyl)-2-methylpropan-1-ol, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental molecular characteristics of this compound have been determined and are summarized below. This data is essential for experimental design, chemical synthesis, and computational modeling.
| Property | Value | Citations |
| Molecular Formula | C10H15NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Monoisotopic Mass | 165.115364102 | [1] |
| CAS Number | 18755-56-1 | [1][2] |
Experimental Protocols and Visualization
The determination of a compound's molecular formula and weight is a foundational aspect of chemical characterization, typically achieved through techniques such as mass spectrometry and elemental analysis. These are standard, well-established methods and for a known compound like this compound, this data is readily available in chemical databases.
Therefore, detailed experimental protocols for the de novo determination of these properties are not provided here. Similarly, visualizations for signaling pathways or experimental workflows are not applicable, as the requested information pertains to the intrinsic chemical properties of the molecule itself rather than its role in a biological or experimental process.
References
A Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol: Structure, Properties, and Synthesis
This document provides a detailed overview of the chemical compound 2-(4-Aminophenyl)-2-methylpropan-1-ol, intended for researchers, scientists, and professionals in the field of drug development. It covers the molecule's structural features, physicochemical properties, and a representative synthetic protocol.
Chemical Structure and Functional Groups
This compound is an organic molecule with the chemical formula C10H15NO[1][2]. Its structure is characterized by a central quaternary carbon atom which is part of a propan-1-ol backbone. This backbone is substituted with a methyl group and a 4-aminophenyl group at the second carbon position.
The key functional groups present in the molecule are:
-
Primary Alcohol (-CH₂OH): The hydroxyl group is attached to a primary carbon, making it a primary alcohol. This group can act as a hydrogen bond donor and acceptor and contributes to the molecule's polarity.[3]
-
Primary Aryl Amine (-NH₂): An amino group is attached directly to the phenyl (aromatic) ring. This group is weakly basic and can also participate in hydrogen bonding.
-
Aromatic Ring (Phenyl Group): The benzene ring provides a rigid, planar scaffold and is a core component of the molecule's overall structure.
These functional groups are crucial as they dictate the molecule's chemical reactivity, physical properties, and potential biological interactions. For instance, the amine and alcohol groups are common pharmacophores in medicinal chemistry. The molecule is also classified as a building block for protein degraders[2].
Caption: Chemical structure of this compound with key functional groups.
Physicochemical Properties
The quantitative physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting the molecule's behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 18755-56-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1] |
| Purity | ≥95% | [2] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Storage | Room temperature | [2] |
Experimental Protocols
Caption: A logical workflow for the synthesis of this compound.
This protocol outlines the reduction of the nitro group to a primary amine.
-
Reaction Setup:
-
The starting material, 2-(4-Nitrophenyl)-2-methylpropan-1-ol, is dissolved in a suitable alcohol solvent such as methanol or ethanol in a reaction vessel.
-
A catalytic amount (typically 5-10 mol%) of Palladium on Carbon (Pd/C) is added to the solution.
-
-
Hydrogenation:
-
The vessel is purged with an inert gas (like nitrogen or argon) and then placed under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Alternatively, a hydrogen transfer agent, such as ammonium formate, can be used in place of hydrogen gas, which can be advantageous for safety and scalability[4].
-
The reaction mixture is stirred vigorously at room temperature (or with gentle heating to 30-70°C to increase the reaction rate)[4].
-
-
Monitoring and Work-up:
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid Pd/C catalyst. The filter cake is washed with additional solvent to ensure complete recovery of the product.
-
-
Purification and Characterization:
-
The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude material is then purified, typically by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS)[5].
-
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol. The document outlines the predicted spectral data, a standard experimental protocol for acquiring such a spectrum, and a logical workflow for its interpretation, designed to be a valuable resource for professionals in chemical research and drug development.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are influenced by the electronic effects of the aromatic ring, the amino group, and the hydroxyl group. The predicted data is summarized in the table below.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H-a (CH₃) | ~ 1.25 | Singlet (s) | 6H | Two equivalent methyl groups attached to a quaternary carbon. |
| H-b (CH₂) | ~ 3.50 | Singlet (s) | 2H | Methylene protons adjacent to a hydroxyl group and a quaternary carbon. |
| H-c (Ar-H) | ~ 6.65 | Doublet (d) | 2H | Aromatic protons ortho to the amino group. |
| H-d (Ar-H) | ~ 7.10 | Doublet (d) | 2H | Aromatic protons meta to the amino group. |
| H-e (NH₂) | ~ 3.60 | Broad Singlet (br s) | 2H | Amine protons; chemical shift can vary with solvent and concentration. |
| H-f (OH) | Variable | Broad Singlet (br s) | 1H | Hydroxyl proton; chemical shift is highly dependent on solvent, concentration, and temperature. |
Experimental Protocol
The following provides a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can affect the chemical shifts, particularly for the -NH₂ and -OH protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.
-
The instrument should be properly tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is typically sufficient for ¹H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse Width: A 90° pulse is commonly used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
The acquired free induction decay (FID) is processed using appropriate software.
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.
Visualization of the Analytical Workflow
The logical flow from sample preparation to final spectral interpretation can be visualized as follows:
A Technical Guide to the 13C NMR Spectroscopic Analysis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for the compound 2-(4-aminophenyl)-2-methylpropan-1-ol. This document outlines predicted spectral data, detailed experimental protocols for acquiring such data, and a conceptual workflow for the analysis, serving as a vital resource for professionals in the fields of chemical research and pharmaceutical development.
Predicted 13C NMR Data
Due to the absence of publicly available experimental 13C NMR data for this compound, a predicted spectrum has been generated to provide reference chemical shift values. These predictions are based on established computational models and offer a reliable estimation for the purposes of structural verification and analysis.
The structure of this compound is as follows:
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Decoupled) |
| C1 (CH2OH) | ~68-72 | Singlet |
| C2 (C(CH3)2) | ~40-45 | Singlet |
| C3 (CH3) | ~25-30 | Singlet |
| C4 (Aromatic C-NH2) | ~145-150 | Singlet |
| C5, C9 (Aromatic CH) | ~114-118 | Singlet |
| C6, C8 (Aromatic CH) | ~128-132 | Singlet |
| C7 (Aromatic C-C(CH3)2) | ~135-140 | Singlet |
Note: These values are estimations and may vary depending on the solvent and experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following protocol provides a detailed methodology for the acquisition of a 13C NMR spectrum of an aromatic amino alcohol like this compound.
1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (≥95%) to avoid interference from impurities in the spectrum.
-
Solvent Selection: A deuterated solvent is required. Chloroform-d (CDCl3) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) can also be used, particularly if the compound has limited solubility in CDCl3.
-
Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm. A small drop is usually sufficient.
-
Filtration: To remove any particulate matter, the solution can be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Parameters
The following are typical acquisition parameters for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.
-
Transmitter Frequency Offset (O1p): The center of the spectrum should be set to approximately 100-120 ppm.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations if desired.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: The experiment is usually run at a constant temperature, typically 298 K (25 °C).
3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm.
-
Peak Picking: The chemical shifts of the peaks are identified and tabulated.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the acquisition and analysis of 13C NMR data.
Caption: A flowchart illustrating the key stages of a 13C NMR experiment.
This comprehensive guide provides the necessary information for researchers and scientists to understand and replicate the 13C NMR analysis of this compound. The predicted data serves as a valuable reference, while the detailed protocol ensures that high-quality, reproducible spectra can be obtained.
Mass Spectrometry of 2-(4-Aminophenyl)-2-methylpropan-1-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry of 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key intermediate in pharmaceutical synthesis. This document outlines the predicted fragmentation pathways under electron ionization (EI), supported by the analysis of structurally similar compounds. Detailed experimental protocols for sample analysis are provided, and key data is presented in a clear, tabular format. Visual diagrams of the fragmentation pathways and experimental workflows are included to facilitate understanding for researchers, scientists, and drug development professionals.
Introduction
This compound (Molecular Formula: C₁₀H₁₅NO, Molecular Weight: 165.23 g/mol ) is a valuable building block in the synthesis of various pharmaceutical compounds. Its structural characterization is crucial for quality control and regulatory compliance. Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon ionization.[1][2] This guide details the expected mass spectrometric behavior of this compound.
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Upon electron ionization, this compound is expected to undergo several characteristic fragmentation pathways, primarily driven by the presence of the aromatic amine and tertiary alcohol functional groups. The molecular ion peak (M⁺) is predicted to be observed at m/z 165.
The primary fragmentation processes are anticipated to be:
-
Alpha-Cleavage: The bond between the tertiary carbon and the hydroxymethyl group (-CH₂OH) is likely to cleave, leading to the formation of a stable benzylic carbocation.
-
Loss of Water: Dehydration is a common fragmentation pathway for alcohols, resulting in a fragment with a mass 18 Da less than the molecular ion.[3]
-
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the tertiary carbon can occur, leading to characteristic aromatic fragments.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and estimated relative abundances for the electron ionization mass spectrum of this compound. These predictions are based on the fragmentation patterns of similar molecules, such as 4-isopropylaniline and substituted benzyl alcohols.[4][5]
| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance (%) |
| 165 | Molecular Ion [M]⁺ | [C₁₀H₁₅NO]⁺ | 20 |
| 150 | [M - CH₃]⁺ | [C₉H₁₂NO]⁺ | 40 |
| 134 | [M - CH₂OH]⁺ | [C₉H₁₂N]⁺ | 100 (Base Peak) |
| 120 | [M - CH₃ - H₂O]⁺ | [C₉H₁₀N]⁺ | 30 |
| 119 | [C₉H₁₁N]⁺ | [C₉H₁₁N]⁺ | 60 |
| 106 | [C₇H₈N]⁺ | [C₇H₈N]⁺ | 50 |
| 93 | [C₆H₇N]⁺ | [C₆H₇N]⁺ | 35 |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | 15 |
Proposed Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation follows logical pathways to produce the observed ions.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocols
A general experimental protocol for obtaining the mass spectrum of this compound using a direct insertion probe on a standard electron ionization mass spectrometer is provided below.
5.1. Sample Preparation
-
A small amount of the solid sample (approximately 0.1-1 mg) is placed in a clean glass capillary tube.
-
The capillary tube is inserted into the direct insertion probe.
5.2. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI)[6]
-
Ionization Energy: 70 eV[1]
-
Source Temperature: 200-250 °C
-
Mass Analyzer: Quadrupole or Time-of-Flight
-
Scan Range: m/z 40-400
-
Probe Temperature Program:
-
Initial Temperature: 40 °C
-
Ramp Rate: 20 °C/min
-
Final Temperature: 300 °C
-
5.3. Data Acquisition and Analysis
-
The direct insertion probe is introduced into the ion source of the mass spectrometer.
-
The probe is heated according to the specified temperature program to volatilize the sample.
-
Mass spectra are continuously acquired as the sample evaporates.
-
The resulting data is processed to obtain a background-subtracted mass spectrum of the analyte.
Caption: General experimental workflow for EI-MS analysis.
Conclusion
This guide provides a detailed prediction of the mass spectrometric behavior of this compound under electron ionization. The proposed fragmentation pathways, supported by data from analogous structures, offer a robust framework for the identification and characterization of this compound. The provided experimental protocols serve as a practical starting point for researchers in the field. This information is intended to aid in the efficient and accurate analysis of this important pharmaceutical intermediate.
References
Infrared (IR) spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol
An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-(4-Aminophenyl)-2-methylpropan-1-ol
Abstract
This technical guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum of this compound (CAS No. 18755-56-1).[1][2] As a molecule incorporating primary aromatic amine, tertiary alcohol, and p-disubstituted benzene ring functionalities, its IR spectrum presents a unique fingerprint essential for its identification and characterization. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering predictive data on vibrational frequencies, a detailed experimental protocol for spectral acquisition, and logical workflows for spectral interpretation.
Predicted Infrared Spectrum Analysis
The infrared spectrum of this compound can be understood by dissecting the characteristic vibrational modes of its constituent functional groups. The absence of a directly published spectrum necessitates a predictive analysis based on established group frequencies for similar structures.
High-Frequency Region (4000 - 2500 cm⁻¹)
This region is dominated by stretching vibrations of O-H, N-H, and C-H bonds.
-
O-H Stretching (Alcohol) : A prominent, broad absorption band is expected in the region of 3500-3230 cm⁻¹ due to the stretching of the hydroxyl (-OH) group.[3][4] The significant broadening is a result of intermolecular hydrogen bonding between alcohol molecules.[3][4]
-
N-H Stretching (Primary Aromatic Amine) : Primary amines (R-NH₂) exhibit two distinct bands in this region.[5] For this compound, these correspond to the asymmetric and symmetric N-H stretching vibrations, typically appearing between 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, respectively.[5][6] These bands are generally weaker and sharper than the alcohol O-H stretch.[5]
-
C-H Stretching (Aromatic and Aliphatic) :
Fingerprint Region (1700 - 600 cm⁻¹)
This region contains a wealth of structural information from bending vibrations and stretching of heavier atoms.
-
N-H Bending (Primary Amine) : A characteristic scissoring vibration for the primary amino group is expected in the 1650-1580 cm⁻¹ range.[5][6]
-
C-C Stretching (Aromatic Ring) : The benzene ring will produce two or three distinct bands of variable intensity from in-ring C-C stretching, typically around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[7]
-
C-O Stretching (Tertiary Alcohol) : The C-O stretching vibration for a tertiary alcohol is expected to be a strong band in the 1200-1100 cm⁻¹ region.
-
C-N Stretching (Aromatic Amine) : The C-N stretching vibration in aromatic amines gives rise to a strong band, typically observed between 1335-1250 cm⁻¹.[5][6]
-
C-H Out-of-Plane Bending (Aromatic) : The substitution pattern on the benzene ring gives a strong indication in this region. For a 1,4-disubstituted (para) ring, a strong C-H "oop" (out-of-plane) bending vibration is expected in the 850-800 cm⁻¹ range.
-
N-H Wagging : A broad and strong band resulting from N-H wagging may be observed for the primary amine in the 910-665 cm⁻¹ range.[5][6]
Data Presentation: Summary of Predicted Vibrational Frequencies
The expected quantitative data for the IR spectrum of this compound is summarized below.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500 - 3230 | O-H Stretch | Tertiary Alcohol | Strong, Broad |
| 3400 - 3300 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium - Weak |
| 3330 - 3250 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium - Weak |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium - Weak |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium - Strong |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium |
| 1600 - 1585 | C-C Stretch (in-ring) | Aromatic Ring | Medium |
| 1500 - 1400 | C-C Stretch (in-ring) | Aromatic Ring | Medium - Strong |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |
| 1200 - 1100 | C-O Stretch | Tertiary Alcohol | Strong |
| 910 - 665 | N-H Wag | Primary Aromatic Amine | Strong, Broad |
| 850 - 800 | C-H Out-of-Plane Bend | p-Disubstituted Aromatic | Strong |
Experimental Protocols
The following protocol describes a standard method for acquiring a high-quality FTIR spectrum of a solid sample such as this compound using the Potassium Bromide (KBr) pellet technique.
Objective: To obtain the infrared absorption spectrum of the solid sample from 4000 cm⁻¹ to 400 cm⁻¹.
Materials:
-
This compound (1-2 mg)
-
FTIR-grade Potassium Bromide (KBr), desiccated (approx. 200 mg)
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., PerkinElmer, Thermo Fisher)
Methodology:
-
Sample Preparation:
-
Gently heat the mortar and pestle under an infrared lamp to remove any adsorbed moisture.
-
Weigh approximately 1-2 mg of the sample and 200 mg of dry KBr.
-
Grind the KBr in the mortar to a fine, consistent powder.
-
Add the sample to the KBr in the mortar and continue grinding for 2-5 minutes until the mixture is homogeneous and has a fine, flour-like consistency. A non-uniform mixture will cause scattering of the IR beam.
-
-
Pellet Formation:
-
Carefully transfer the KBr-sample mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed.
-
Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Close the sample compartment.
-
Background Scan: First, run a background scan with an empty sample holder or a pure KBr pellet. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any impurities in the KBr.
-
Sample Scan: Run the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Solvent Considerations:
-
If analyzing in solution, the choice of solvent is critical as the solvent itself absorbs IR radiation.[9] Solvents like carbon tetrachloride (CCl₄) or benzene can influence the frequency of N-H stretches in aromatic amines due to hydrogen bonding effects.[9][10] This must be considered when comparing spectra.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for acquiring and interpreting the IR spectrum.
Caption: Experimental workflow for FTIR spectroscopy using the KBr pellet method.
Caption: Logical workflow for the interpretation of the IR spectrum.
References
- 1. Page loading... [guidechem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. wikieducator.org [wikieducator.org]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. [Influence of solvents on IR spectrum of aromatic amines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Solubility of 2-(4-Aminophenyl)-2-methylpropan-1-ol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key building block in pharmaceutical and chemical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties, predicted solubility behavior based on its molecular structure, and detailed experimental protocols for determining its solubility in various organic solvents.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to predicting its solubility. The molecule incorporates both polar and non-polar moieties, which will govern its interaction with different solvents.
| Property | Value | Reference |
| CAS Number | 18755-56-1 | [1][2] |
| Molecular Formula | C₁₀H₁₅NO | [1][2] |
| Molecular Weight | 165.23 g/mol | [1][2] |
| Appearance | Not specified in available literature | |
| Boiling Point | 159-162 °C at 0.1 mmHg | [3] |
| Melting Point | 37-38 °C | [3] |
Predicted Solubility in Organic Solvents
The chemical structure of this compound, featuring a polar amino (-NH₂) group, a hydroxyl (-OH) group, and a largely non-polar phenyl and isobutyl backbone, suggests a nuanced solubility profile.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the amino and hydroxyl groups allows for hydrogen bonding with protic solvents. Therefore, this compound is expected to exhibit good solubility in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl and amino groups of the solute. Good to moderate solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar phenyl ring and alkyl chain will contribute to some solubility in non-polar solvents. However, the highly polar amino and hydroxyl groups will likely limit its solubility in very non-polar solvents.
A summary of expected qualitative solubility is presented below. It is crucial to note that this is a prediction based on chemical principles, and experimental verification is necessary.
| Solvent Class | Example Solvents | Predicted Qualitative Solubility |
| Polar Protic | Methanol, Ethanol | High |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High |
| Non-Polar | Hexane, Toluene | Low to Moderate |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.
Principle: An excess amount of the solid compound is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus and Reagents:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Scintillation vials or flasks with airtight seals
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment. Alternatively, centrifuge the vials at a controlled temperature.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Calculation: Calculate the solubility by taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Below is a graphical representation of the experimental workflow.
Conclusion
References
Chemical Reactivity Profile of 2-(4-Aminophenyl)-2-methylpropan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)-2-methylpropan-1-ol is a bifunctional organic molecule featuring a primary alcohol and an aniline moiety. This unique combination of functional groups makes it a versatile building block in medicinal chemistry and materials science, particularly in the synthesis of protein degraders and other complex molecular architectures. Understanding its chemical reactivity is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the chemical reactivity profile of this compound, including its synthesis, key reactions, and potential degradation pathways. The information presented herein is a synthesis of established chemical principles and extrapolated data from analogous structures, providing a robust framework for experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| CAS Number | 18755-56-1 |
| Appearance | Off-white to light yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Synthesis
The synthesis of this compound can be achieved through a multi-step process, typically starting from a nitro-substituted precursor followed by reduction.
Synthetic Pathway
A plausible synthetic route involves the Grignard reaction of a protected p-nitroacetophenone derivative followed by reduction of the nitro group.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of 2-(4-nitrophenyl)-2-methylpropan-1-ol
-
To a solution of 2-(4-nitrophenyl)propan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethyl sulfoxide (DMSO) at low temperature (-78 °C).
-
Stir the reaction mixture for 1 hour, then add triethylamine (3.0 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol and add sodium borohydride (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction for 2 hours at room temperature.
-
Quench the reaction with a saturated solution of ammonium chloride and extract the product.
-
Purify the crude product by column chromatography.
Step 2: Reduction of the Nitro Group
-
Dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three key structural features: the primary alcohol, the aniline moiety, and the tertiary benzylic carbon.
Reactions of the Primary Alcohol
The primary alcohol group can undergo oxidation, esterification, and etherification reactions.
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions.
Caption: Oxidation reactions of the primary alcohol group.
Experimental Protocol: Oxidation to Aldehyde (Adapted from Benzyl Alcohol Oxidation)
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified by column chromatography.
Quantitative Data (Predicted)
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Oxidation to Aldehyde | PCC | DCM | 2-4 | 70-85 |
| Oxidation to Carboxylic Acid | KMnO₄ | H₂O/t-BuOH | 4-8 | 60-75 |
The primary alcohol can react with carboxylic acids or their derivatives to form esters.
Experimental Protocol: Fischer Esterification (Adapted from Benzyl Alcohol Esterification)
-
In a round-bottom flask, combine this compound (1.0 eq), a carboxylic acid (e.g., acetic acid, 1.2 eq), and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours, with continuous removal of water using a Dean-Stark apparatus.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the ester with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the ester by column chromatography.
Ethers can be formed by reacting the corresponding alkoxide with an alkyl halide.
Experimental Protocol (Adapted from Benzyl Alcohol Ether Synthesis)
-
To a solution of this compound (1.0 eq) in an anhydrous solvent like THF, add a strong base such as sodium hydride (NaH) (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature to form the alkoxide.
-
Add an alkyl halide (e.g., methyl iodide, 1.2 eq) and stir the reaction at room temperature or with gentle heating until completion.
-
Quench the reaction carefully with water and extract the ether with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude ether, which can be purified by chromatography.
Reactions of the Aniline Moiety
The aniline group is a versatile functional group that can undergo electrophilic aromatic substitution, diazotization, and acylation.
The amino group is a strong activating group, directing electrophiles to the ortho positions relative to the amino group.
Caption: Bromination of the aniline ring.
Experimental Protocol: Bromination (Adapted from Aniline Bromination)
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid.
-
Slowly add a solution of bromine (2.2 eq) in acetic acid at room temperature with stirring.
-
Continue stirring for 1-2 hours.
-
Pour the reaction mixture into water to precipitate the brominated product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure product.
Quantitative Data (Predicted)
| Reaction | Reagents | Solvent | Time (h) | Yield (%) |
| Bromination | Br₂ (excess) | H₂O | 0.5 | >90 |
| Nitration (after protection) | HNO₃, H₂SO₄ | Acetic Anhydride | 2-3 | 70-80 |
The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for various transformations.
Experimental Protocol: Diazotization and Azo Coupling (Adapted from Aniline Diazotization)
-
Dissolve this compound (1.0 eq) in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a cold aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
In a separate beaker, dissolve a coupling agent (e.g., β-naphthol, 1.0 eq) in a dilute sodium hydroxide solution and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the coupling agent solution with vigorous stirring.
-
A colored azo dye will precipitate immediately. Stir for an additional 30 minutes.
-
Filter the dye, wash with cold water, and dry.
The amino group can be acylated with acid chlorides or anhydrides to form amides. This is also a common strategy to protect the amino group.
Experimental Protocol: Acylation (Adapted from Acetanilide Synthesis)
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane or pyridine.
-
Add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction with water and extract the product.
-
Wash the organic layer with dilute acid, then with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution to obtain the amide, which can be purified by recrystallization or chromatography.
Reactivity of the Tertiary Benzylic Carbon
The tertiary benzylic carbon atom is sterically hindered, which generally reduces its reactivity in Sₙ1 and Sₙ2 reactions. However, under forcing conditions, reactions involving this position might be possible. The presence of the electron-donating amino group and the hydroxyl group can influence the stability of potential carbocation intermediates.
Degradation Profile
The degradation of this compound is expected to occur through oxidation of the aniline moiety and the primary alcohol.
-
Oxidative Degradation of the Aniline Ring: Similar to aniline, the aromatic ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light, potentially leading to colored degradation products.
-
Oxidation of the Alcohol: As discussed, the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
-
Thermal Degradation: At elevated temperatures, degradation pathways similar to those observed for other amino alcohols, such as the formation of oxazolidinones, might occur, although the tertiary benzylic carbon may influence the specific cyclization products.
Spectroscopic Data (Predicted)
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (ortho and meta to -NH₂) as doublets (~6.5-7.0 ppm). - -NH₂ protons as a broad singlet. - -CH₂- protons adjacent to the hydroxyl group as a singlet. - Methyl protons as a singlet. - -OH proton as a broad singlet. |
| ¹³C NMR | - Aromatic carbons with distinct signals for substituted and unsubstituted positions. - Quaternary benzylic carbon. - Carbon of the -CH₂OH group. - Methyl carbons. |
| IR | - Broad O-H stretch (~3300-3400 cm⁻¹). - N-H stretches (two bands for primary amine, ~3300-3500 cm⁻¹). - C-H stretches (aromatic and aliphatic). - C-N stretch. - C-O stretch. |
| Mass Spec. | - Molecular ion peak (M⁺). - Fragmentation patterns corresponding to the loss of water, methyl groups, and cleavage of the C-C bond adjacent to the aromatic ring. |
Conclusion
This compound possesses a rich and versatile chemical reactivity profile owing to the presence of both a primary alcohol and an aniline functional group. This guide provides a foundational understanding of its synthesis, key chemical transformations, and potential degradation pathways. The detailed, albeit adapted, experimental protocols and predicted data serve as a valuable resource for researchers and scientists in designing and executing synthetic strategies involving this important building block. Further experimental validation of the predicted reactivity and spectroscopic data is encouraged to build a more comprehensive understanding of this molecule's chemical behavior.
Synonyms for 2-(4-Aminophenyl)-2-methylpropan-1-ol
An In-depth Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol: A Key Building Block for Targeted Protein Degradation
Introduction
This compound is a crucial chemical intermediate, primarily recognized for its role as a building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs represent a revolutionary approach in drug discovery, moving beyond traditional enzyme inhibition to induce the degradation of specific target proteins.[2][3] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][4] The unique structural features of this compound make it a valuable component in the design and synthesis of these advanced therapeutic agents. This guide provides a comprehensive overview of its synonyms, physicochemical properties, a detailed experimental protocol for its synthesis, and its application in the context of targeted protein degradation.
Chemical Identity and Synonyms
The compound is systematically named this compound. It is also known by several other names, which are listed in the table below along with its key chemical identifiers.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 18755-56-1[1] |
| Molecular Formula | C10H15NO[1] |
| Molecular Weight | 165.23 g/mol [5] |
| Synonyms | 4-(2-hydroxy-1,1-dimethylethyl)aniline, p-Amino-neophylalkohol[5] |
| InChI | InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3[5] |
| InChIKey | YXZLVWUOAINLAO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)N[5] |
Physicochemical Properties
While extensive experimental data for this compound is not widely reported in the literature, some of its key physicochemical properties have been computationally predicted. These computed values provide useful estimates for researchers.
| Property | Value (Computed) |
| XLogP3 | 1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 46.2 Ų |
| Heavy Atom Count | 12 |
| Complexity | 137 |
Note: The values in the table above are computationally predicted and should be used as estimates. Experimental verification is recommended.
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis begins with the methylation of 4-nitrophenylacetonitrile, followed by the reduction of the nitro group to an amine. The resulting aminonitrile can then be converted to the desired amino alcohol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-methyl-2-(4-nitrophenyl)propanenitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-nitrophenylacetonitrile (1 equivalent) and anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Cool the mixture to 0 °C in an ice bath and add sodium hydride (2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Methylation: To the resulting solution, add methyl iodide (2.5 equivalents) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-2-(4-nitrophenyl)propanenitrile.
Step 2: Synthesis of 2-(4-Aminophenyl)-2-methylpropanenitrile
-
Reaction Setup: In a round-bottom flask, dissolve the 2-methyl-2-(4-nitrophenyl)propanenitrile (1 equivalent) from the previous step in a mixture of ethanol and water.
-
Reduction: Add iron powder (5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(4-aminophenyl)-2-methylpropanenitrile.
Step 3: Conversion of Nitrile to Alcohol (Proposed)
The final step, the conversion of the aminonitrile to the amino alcohol, can be achieved through several standard organic transformations. One possible route is the reduction of the nitrile to the corresponding aldehyde, followed by reduction to the alcohol. Alternatively, hydrolysis of the nitrile to the carboxylic acid followed by reduction would also yield the desired product.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the O-H, N-H, and C-N stretches.
Application as a Protein Degrader Building Block
The primary application of this compound is in the construction of PROTACs.[1] A PROTAC is a heterobifunctional molecule composed of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.[3]
This compound serves as a versatile scaffold or linker component in PROTAC design. The primary amine group provides a convenient attachment point for either the POI-binding ligand or the E3 ligase ligand, while the hydroxyl group can be used for further modifications or to attach to the linker.
Mechanism of Action of Derived PROTACs
PROTACs synthesized using this compound operate through the ubiquitin-proteasome system to induce the degradation of a target protein. The mechanism can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[3]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and can then bind to another POI and E3 ligase, acting catalytically to degrade multiple copies of the target protein.[7]
Conclusion
This compound is a valuable chemical entity for researchers and scientists in the field of drug development, particularly those focused on targeted protein degradation. Its utility as a building block for PROTACs underscores its importance in the creation of next-generation therapeutics. While detailed experimental data on the compound itself is sparse, its structural features and role in the synthesis of biologically active molecules make it a compound of significant interest. Further research into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. calpaclab.com [calpaclab.com]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research [mdpi.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CN104744302A - Preparation method of 2-(4-aminophenyl)-2-methyl propionitrile compound - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
In-depth Technical Guide on the Derivatives of 2-(4-Aminophenyl)-2-methylpropan-1-ol: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Aminophenyl)-2-methylpropan-1-ol serves as a valuable chemical scaffold in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex therapeutic agents. This technical guide provides a comprehensive overview of its known derivatives, focusing on their synthetic pathways and roles in the development of targeted therapies. While this molecule is a critical building block, publicly available data on the intrinsic biological activity of its direct derivatives is limited. This guide summarizes the existing synthetic methodologies and highlights the therapeutic areas where these derivatives have shown potential, primarily as precursors to potent kinase inhibitors and β3-adrenergic receptor agonists.
Introduction
The structural motif of this compound, characterized by a substituted aminophenyl ring linked to a tertiary alcohol, offers medicinal chemists a versatile platform for structural elaboration. Its utility is most prominently demonstrated in its role as a precursor for molecules targeting significant signaling pathways in various diseases, including cancer and overactive bladder. This guide will explore the synthesis and context of two key derivatives for which synthetic details have been published.
Key Derivatives and Their Synthetic Pathways
2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile: An Intermediate for PI3K/mTOR Inhibitors
A significant derivative, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, has been identified as a crucial intermediate in the synthesis of potent phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, such as NVP-BEZ235.[1] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
-
Materials: 6-bromo-4-chloro-3-nitroquinoline (3.22 g, 11.2 mmol), 2-(4-aminophenyl)-2-methylpropanenitrile (2.44 g, 12.3 mmol), Acetic acid (100 mL).
-
Procedure:
-
A mixture of 6-bromo-4-chloro-3-nitroquinoline in acetic acid is stirred for 1 hour at room temperature.
-
2-(4-aminophenyl)-2-methylpropanenitrile is added dropwise to the solution.
-
The reaction mixture is refluxed for 1 hour.
-
After cooling, the mixture is filtered, and the filter cake is dried to yield the final product as a yellow solid.
-
-
Characterization: The structure of the resulting compound was confirmed by ¹H NMR and Mass Spectrometry.[1]
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.00 (s, 1H), 8.64 (s, 1H), 7.91 (s, 1H), 7.85 (d, 1H), 7.72 (d, 1H), 7.38 (d, 2H), 7.02 (d, 2H), 1.63 (s, 6H).
-
ESI-MS m/z: 411.0 [M-H]⁻.
-
References
The Versatile Intermediate: A Technical Guide to 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-(4-aminophenyl)-2-methylpropan-1-ol, a pivotal chemical intermediate in contemporary drug discovery and development. This document elucidates the compound's chemical and physical properties, details its synthesis, and explores its significant applications, particularly as a versatile linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a key building block in the synthesis of quinoline-based inhibitors. Detailed experimental protocols, quantitative data, and visualizations of relevant chemical and biological pathways are presented to equip researchers with the practical knowledge required for its effective utilization.
Introduction
This compound (CAS No: 18755-56-1) has emerged as a valuable molecular scaffold in medicinal chemistry. Its structure, featuring a primary aromatic amine, a neopentyl alcohol moiety, and a gem-dimethyl group, offers a unique combination of steric and electronic properties. The aromatic amine provides a convenient handle for a variety of chemical transformations, while the propanol group can be functionalized or act as a stable linking element. These characteristics make it an attractive intermediate for the synthesis of complex molecules with therapeutic potential. Notably, its role as a building block for protein degraders highlights its importance in the development of novel therapeutic modalities.[1]
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of this compound is provided in the table below. These data are essential for its handling, characterization, and application in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 18755-56-1 | [1] |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Not Available | [2] |
| Purity | ≥95% (commercially available) | [1] |
| Storage | Room temperature | [1] |
| Canonical SMILES | CC(C)(CO)C1=CC=C(C=C1)N | [2] |
| InChI | InChI=1S/C10H15NO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6,12H,7,11H2,1-2H3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Topological Polar Surface Area | 46.2 Ų | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)-2-methylpropan-1-ol. This reaction selectively reduces the nitro group to a primary amine without affecting the alcohol functionality.
General Reaction Scheme
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol describes the reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol using palladium on carbon (Pd/C) as the catalyst and hydrogen gas as the reducing agent.
Materials:
-
2-(4-nitrophenyl)-2-methylpropan-1-ol
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Round-bottom flask
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask and connect it to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Applications as a Chemical Intermediate
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. This compound can be incorporated as a rigid and synthetically tractable linker element.
The synthesis of a PROTAC is a modular process involving the sequential coupling of the protein of interest (POI) ligand and the E3 ligase ligand to a bifunctional linker.[4]
PROTACs function by hijacking the ubiquitin-proteasome system (UPS), a fundamental cellular pathway for protein degradation.
Intermediate in Quinoline Synthesis
The primary amine of this compound can serve as a nucleophile in condensation reactions to form heterocyclic structures. One notable application is in the synthesis of quinoline derivatives, which are prevalent scaffolds in medicinal chemistry with a wide range of biological activities, including anticancer and antimicrobial properties.[5]
A common method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[6] Derivatives of this compound can be utilized in variations of this and other classical quinoline syntheses.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences research communities. Its utility as a linker in the design of PROTACs and as a precursor for the synthesis of quinoline-based compounds underscores its versatility. This guide provides a foundational understanding of its properties, synthesis, and applications, aiming to facilitate its use in the development of next-generation therapeutics.
References
- 1. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline synthesis [organic-chemistry.org]
Methodological & Application
Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol from its Nitro Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-(4-aminophenyl)-2-methylpropan-1-ol from its nitro precursor, 2-methyl-2-(4-nitrophenyl)propan-1-ol. The primary method detailed is catalytic transfer hydrogenation, a robust and widely utilized method for the reduction of aromatic nitro compounds. This technique offers high efficiency and selectivity under mild conditions.
Reaction Principle
The synthesis involves the reduction of the aromatic nitro group of 2-methyl-2-(4-nitrophenyl)propan-1-ol to a primary amine, yielding this compound. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) as the catalyst and ammonium formate as the hydrogen donor is the recommended procedure. This method is an efficient and safer alternative to using pressurized hydrogen gas.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound.
| Parameter | Value |
| Starting Material | 2-methyl-2-(4-nitrophenyl)propan-1-ol |
| Product | This compound |
| Molecular Formula | C10H15NO[5] |
| Molecular Weight | 165.23 g/mol [5] |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Hydrogen Donor | Ammonium Formate |
| Solvent | Methanol |
| Reaction Temperature | Reflux |
| Typical Yield | >90% (based on similar reductions)[3] |
| Purity (post-purification) | >95%[5] |
Experimental Protocol: Catalytic Transfer Hydrogenation
This protocol outlines a general and effective procedure for the reduction of 2-methyl-2-(4-nitrophenyl)propan-1-ol.
Materials:
-
2-methyl-2-(4-nitrophenyl)propan-1-ol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
Equipment for column chromatography (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-(4-nitrophenyl)propan-1-ol (1.0 equivalent) in methanol.
-
Addition of Reagents: To the stirred solution, carefully add 10% Pd/C (approximately 0.1 equivalents by weight of the starting material). In a fume hood, add ammonium formate (3.0 to 5.0 equivalents) in portions to control the initial effervescence.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is completely consumed. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any remaining ammonium formate salts, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to yield the crude this compound.
-
If necessary, the crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.1 - 7.2 | Doublet | 2H | Ar-H (ortho to C-C(CH₃)₂) |
| ~ 6.6 - 6.7 | Doublet | 2H | Ar-H (ortho to NH₂) |
| ~ 3.6 | Broad Singlet | 2H | -NH₂ |
| ~ 3.5 | Singlet | 2H | -CH₂OH |
| ~ 1.7 | Broad Singlet | 1H | -OH |
| ~ 1.3 | Singlet | 6H | -C(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 | Ar-C (C-NH₂) |
| ~ 136 | Ar-C (C-C(CH₃)₂) |
| ~ 128 | Ar-CH |
| ~ 115 | Ar-CH |
| ~ 72 | -CH₂OH |
| ~ 40 | -C(CH₃)₂ |
| ~ 25 | -C(CH₃)₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3250 | N-H Stretch (amine) |
| 3400 - 3200 | O-H Stretch (alcohol) |
| 3100 - 3000 | C-H Stretch (aromatic) |
| 3000 - 2850 | C-H Stretch (aliphatic) |
| 1620 - 1580 | C=C Stretch (aromatic) |
| 1520 - 1490 | N-H Bend (amine) |
| 1250 - 1000 | C-N Stretch (aromatic amine) |
| 1050 - 1000 | C-O Stretch (primary alcohol) |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A general procedure for mild and rapid reduction of aliphatic and aromatic nitro compounds using ammonium formate as a catalytic hydrogen transfer agent. | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Lab-Scale Preparation of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)-2-methylpropan-1-ol is a bifunctional organic molecule featuring a primary amine and a primary alcohol. This structure makes it a valuable building block in medicinal chemistry and materials science, particularly as a precursor or intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and protein degrader building blocks.[1] The presence of both a nucleophilic amine and a hydroxyl group allows for a variety of subsequent chemical modifications.
This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound. The synthesis commences with the reduction of the ketone, 2-methyl-1-(4-nitrophenyl)propan-1-one, to the corresponding nitro-alcohol, followed by the catalytic hydrogenation of the nitro group to the desired aniline derivative.
Physicochemical Properties
| Property | Value |
| CAS Number | 18755-56-1[1] |
| Molecular Formula | C₁₀H₁₅NO[1] |
| Molecular Weight | 165.23 g/mol [2] |
| Purity (Typical) | ≥95%[1] |
| Appearance | Off-white to light yellow solid (predicted) |
| Storage | Room temperature, inert atmosphere[1][3] |
Synthetic Pathway Overview
The preparation of this compound is achieved through a two-step synthetic sequence. The first step involves the reduction of the carbonyl group of 2-methyl-1-(4-nitrophenyl)propan-1-one to yield the intermediate, 2-(4-nitrophenyl)-2-methylpropan-1-ol. The second step is the selective reduction of the aromatic nitro group to the corresponding amine via catalytic hydrogenation.
References
Application Notes and Protocols for 2-(4-Aminophenyl)-2-methylpropan-1-ol in Polymer Synthesis
Abstract
This document provides an overview of the potential application of 2-(4-Aminophenyl)-2-methylpropan-1-ol as a monomer in polymer synthesis. Extensive literature searches did not yield specific examples or established protocols for the use of this particular compound in the synthesis of polymers such as polyamides or polyimides. However, based on its chemical structure—a diamine with an aliphatic hydroxyl group—this report outlines generalized experimental protocols for the synthesis of polyamides and polyimides. These protocols are based on standard polymerization methodologies for aromatic diamines and are intended to serve as a foundational guide for researchers and scientists.
Introduction
Aromatic diamines are fundamental building blocks in the synthesis of high-performance polymers like polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications in aerospace, electronics, and medical devices. The structure of the diamine monomer plays a crucial role in determining the final properties of the polymer.
This compound possesses two primary amine functional groups, making it a candidate for step-growth polymerization with diacids, diacyl chlorides, or dianhydrides. The presence of a tertiary carbon and a hydroxyl group in its aliphatic side chain could potentially impart unique properties to the resulting polymers, such as improved solubility, altered thermal characteristics, and potential sites for post-polymerization modification.
While no specific studies detailing the use of this compound in polymer synthesis have been identified, this document presents generalized protocols to guide initial investigations.
General Polymerization Protocols
The following are generalized, theoretical protocols for the synthesis of polyamides and polyimides using an aromatic diamine like this compound. These are intended as starting points and will require optimization.
Polyamide Synthesis via Solution Polycondensation
This protocol describes the reaction of an aromatic diamine with a diacyl chloride in a polar aprotic solvent at low temperatures.
Experimental Protocol:
-
Diamine Solution Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.0 equivalent) in a dry polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Diacyl Chloride Addition: Slowly add a solution of a diacyl chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) (1.0 equivalent) in the same solvent to the stirred diamine solution via the dropping funnel.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution is expected to increase as the polymerization proceeds.
-
Polymer Precipitation: Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water to remove unreacted monomers and solvent, and then dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Polyimide Synthesis via a Two-Step Method
This common method involves the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.
Experimental Protocol:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged, three-necked flask with a mechanical stirrer, dissolve this compound (1.0 equivalent) in a dry polar aprotic solvent (e.g., DMAc or NMP).
-
Gradually add a solid aromatic dianhydride (e.g., pyromellitic dianhydride (PMDA) or 4,4'-oxydiphthalic anhydride (ODPA)) (1.0 equivalent) to the stirred solution in several portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.
-
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven with a controlled temperature program. A typical program might be: 80°C for 2 hours, 150°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization (Alternative):
-
To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine or triethylamine).
-
Stir the mixture at room temperature for 12-24 hours.
-
Precipitate the polyimide in a non-solvent like methanol, filter, wash, and dry the polymer.
-
Data Presentation (Hypothetical)
As no experimental data is available, the following table is a template that researchers can use to summarize quantitative data upon successful synthesis and characterization of polymers using this compound.
| Polymer Type | Co-monomer | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (TGA, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyamide | Terephthaloyl chloride | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Polyamide | Isophthaloyl chloride | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Polyimide | Pyromellitic dianhydride | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Polyimide | 4,4'-Oxydiphthalic anhydride | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Visualizations
The following diagrams illustrate the generalized synthetic pathways described in the protocols.
Caption: Generalized workflow for polyamide synthesis.
Caption: Two-step workflow for polyimide synthesis.
Conclusion
While this compound presents an interesting structure for a diamine monomer, its application in polymer synthesis is not documented in the reviewed scientific literature. The provided generalized protocols for polyamide and polyimide synthesis offer a starting point for researchers interested in exploring the potential of this compound. Successful synthesis and subsequent characterization will be necessary to determine the properties of the resulting polymers and their viability for various applications. It is recommended that any experimental work begins on a small scale with appropriate safety precautions.
Application Notes and Protocols for 2-(4-Aminophenyl)-2-methylpropan-1-ol as a Protein Degrader Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.
This document provides detailed application notes and protocols for the utilization of 2-(4-aminophenyl)-2-methylpropan-1-ol as a versatile building block in the synthesis of protein degraders. Its structure, featuring a primary amine for covalent attachment and a phenylpropanol core, offers a unique combination of rigidity and flexibility that can be exploited in the rational design of PROTAC linkers. While direct examples of PROTACs incorporating this specific building block are not yet prevalent in the public domain, its structural similarity to other known linker components, such as 2-(4-aminophenyl)ethanol, suggests its utility in this application. The following sections will provide hypothetical, yet representative, protocols and data based on established methodologies in the field of targeted protein degradation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the building block is presented in the table below. These properties are essential for considering its incorporation into a larger PROTAC molecule and for subsequent formulation and drug development efforts.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | Solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
| Functional Groups | Primary amine, primary alcohol, phenyl group |
Application in PROTAC Synthesis
The primary amine of this compound serves as a key reactive handle for its incorporation into a PROTAC linker. This can be achieved through various chemical reactions, most commonly amide bond formation. The phenyl ring provides a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the POI and E3 ligase in the ternary complex. The gem-dimethyl group can influence the conformational flexibility of the linker.
Below is a conceptual workflow for the synthesis of a hypothetical PROTAC, "Degrader-X," targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, utilizing this compound as a linker component.
Experimental Protocols
The following are detailed, illustrative protocols for the synthesis and evaluation of a hypothetical PROTAC, "Degrader-X," incorporating this compound.
Protocol 1: Synthesis of a Linker-E3 Ligase Conjugate
This protocol describes the coupling of this compound to an E3 ligase ligand, in this case, a pomalidomide derivative.
Materials:
-
This compound
-
Pomalidomide-C2-acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of pomalidomide-C2-acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired linker-E3 ligase conjugate.
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol outlines the procedure to assess the ability of "Degrader-X" to induce the degradation of the target protein (POI) in a cellular context.
Materials:
-
Human cell line expressing the POI (e.g., a cancer cell line)
-
"Degrader-X" stock solution in DMSO
-
Complete cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of "Degrader-X" (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against the POI and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation at each concentration of "Degrader-X."
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a protein degrader is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). This data is obtained by performing a dose-response experiment as described in Protocol 2 and fitting the data to a sigmoidal curve.
Hypothetical Degradation Data for "Degrader-X"
| Concentration (nM) | % POI Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 98 |
| 1 | 85 |
| 10 | 55 |
| 100 | 15 |
| 1000 | 8 |
| 10000 | 10 (Hook effect) |
From this hypothetical data, the following parameters could be determined:
| Parameter | Value | Description |
| DC₅₀ | ~12 nM | The concentration of "Degrader-X" that induces 50% degradation of the POI. |
| Dₘₐₓ | >90% | The maximum percentage of POI degradation achieved. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their evaluation.
Conclusion
This compound represents a promising and versatile building block for the construction of PROTACs and other targeted protein degraders. Its chemical features allow for straightforward incorporation into linker structures, providing a balance of rigidity and flexibility that can be fine-tuned to optimize degrader performance. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore the potential of this building block in their targeted protein degradation campaigns. As the field of TPD continues to evolve, the development and characterization of novel linker chemistries will be paramount to unlocking the full therapeutic potential of this exciting modality.
Application Notes and Protocols for the N-alkylation of 2-(4-Aminophenyl)-2-methylpropan-1-ol
These application notes provide detailed protocols for the N-alkylation of 2-(4-aminophenyl)-2-methylpropan-1-ol, a key transformation for the synthesis of various compounds with potential applications in medicinal chemistry and materials science. The N-alkylated derivatives of this compound are important precursors for a range of biologically active molecules. This document outlines two primary and effective methods for this synthesis: Direct N-Alkylation with Alkyl Halides and Reductive Amination. A summary of reaction conditions and a discussion of the advantages of each method are presented to aid researchers in selecting the most suitable protocol for their specific needs.
Introduction
The N-alkylation of aromatic amines is a fundamental reaction in organic synthesis, providing access to secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][2] this compound is a valuable starting material, and its N-alkylation allows for the introduction of various alkyl groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The choice of alkylation method can significantly impact reaction efficiency, yield, and the purity of the final product.[3]
Two highly effective methods for the N-alkylation of this compound are detailed below. The choice of method may depend on the availability of starting materials (alkyl halide vs. aldehyde/ketone), the desired scale of the reaction, and catalyst availability.
Experimental Protocols
Method 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the mono-N-alkylation of this compound using an alkyl halide as the alkylating agent in the presence of a base.[4][5] This method is straightforward but may sometimes lead to a mixture of mono- and di-alkylated products, requiring careful control of reaction conditions to achieve high selectivity.[4][5]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl bromide)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent (e.g., methanol).
-
Stir the mixture at room temperature until the amine is fully dissolved.
-
Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. The reaction can be monitored by thin-layer chromatography (TLC).[1][3]
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of NaHCO₃ and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-alkylated product.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Reactant/Reagent | Molar Equiv. | Concentration | Volume/Mass | Role |
| This compound | 1.0 | - | Varies | Starting Material |
| Alkyl Halide | 1.1 | - | Varies | Alkylating Agent |
| Triethylamine | 1.5 | - | Varies | Base |
| Solvent (e.g., Methanol) | - | Varies | Varies | Reaction Medium |
Experimental Workflow Diagram:
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
This protocol involves the condensation of this compound with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[6][7] This method is often preferred for its high selectivity and milder reaction conditions, which helps to avoid over-alkylation.[3]
Materials:
-
This compound
-
Aldehyde or Ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))[7]
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic Acid (catalytic amount, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the carbonyl compound (1.2 eq) in anhydrous DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the solution at room temperature for 20-30 minutes to allow for imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise over 10 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-alkylated product.
Quantitative Data Summary:
| Reactant/Reagent | Molar Equiv. | Concentration | Volume/Mass | Role |
| This compound | 1.0 | - | Varies | Starting Material |
| Aldehyde/Ketone | 1.2 | - | Varies | Alkylating Agent Precursor |
| Sodium Triacetoxyborohydride | 1.5 | - | Varies | Reducing Agent |
| Solvent (e.g., DCM) | - | Varies | Varies | Reaction Medium |
| Acetic Acid | Catalytic | - | - | Catalyst (optional) |
Experimental Workflow Diagram:
Caption: Workflow for Reductive Amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Alkylation of Primary Aromatic Amines Using Alkylhalide and Triethylamine -YAKHAK HOEJI [koreascience.kr]
- 5. yakhak.org [yakhak.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Acylation of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective N-acylation of 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key intermediate in the synthesis of various biologically active molecules. The protocols focus on achieving high chemoselectivity for the amino group over the hydroxyl group, a common challenge in the acylation of amino alcohols.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its structure features a primary aromatic amine and a primary alcohol, both of which can undergo acylation. Selective acylation of the amino group is often a critical step in the synthesis of amide derivatives that may possess a wide range of pharmacological activities. The protocols described herein outline two common and effective methods for the N-acylation of this substrate: acylation with an acyl chloride and acylation with an acid anhydride.
General Principles of Selective N-Acylation
The selective acylation of the amino group in the presence of a hydroxyl group in this compound is primarily based on the higher nucleophilicity of the amine compared to the alcohol. However, reaction conditions must be carefully controlled to prevent O-acylation and the formation of di-acylated byproducts. Key strategies for achieving high N-selectivity include the use of appropriate bases, solvents, and acylating agents at controlled temperatures.
Protocol 1: Selective N-Acylation using an Acyl Chloride
This protocol describes the acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base. This method is broadly applicable for the synthesis of a variety of N-acyl derivatives.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.).
-
Addition of Acyl Chloride: To the stirred solution, add the desired acyl chloride (1.0 - 1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-acyl product.
Quantitative Data (Representative):
The following table summarizes typical quantitative data for the N-acylation of aromatic amines with acyl chlorides under basic conditions. Please note that yields and reaction times may vary depending on the specific acyl chloride and reaction scale.
| Acylating Agent | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl chloride | Aniline | Pyridine | - | 0.5 | 95 | General Knowledge |
| Acetyl chloride | 4-Aminophenol | Triethylamine | DCM | 2 | 92 | |
| Propanoyl chloride | Aniline | Triethylamine | THF | 3 | 90 | General Knowledge |
Protocol 2: Selective N-Acetylation using Acetic Anhydride
This protocol details the acetylation of this compound using acetic anhydride. Acetylation is a common method for protecting the amino group or for synthesizing acetylated derivatives with specific biological activities.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as acetic acid, dichloromethane (DCM), or in some cases, the reaction can be performed neat.
-
Addition of Acetic Anhydride: Add acetic anhydride (1.0 - 1.5 eq.) to the solution or neat amine. For reactions in non-acidic solvents, a base like pyridine or triethylamine can be added to scavenge the acetic acid byproduct.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the acetylated product and to hydrolyze any excess acetic anhydride.
-
Purification: Collect the solid product by filtration, wash thoroughly with water, and dry. If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic extracts are then washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product can be purified by recrystallization.
Quantitative Data (Representative):
The following table presents typical quantitative data for the N-acetylation of aromatic amines with acetic anhydride.
| Substrate | Solvent | Catalyst/Base | Time (h) | Yield (%) | Reference |
| Aniline | Acetic Acid | None | 1 | 96 | General Knowledge |
| 4-Nitroaniline | Acetic Acid | Zinc dust | 0.5 | 95 | General Knowledge |
| 2-Aminophenol | THF | Novozym 435 | 10 | 74.6 |
Visualizations
Caption: General workflow for the selective N-acylation of this compound.
Caption: Simplified reaction mechanism for the selective N-acylation of this compound.
Application Notes and Protocols: Purification of 2-(4-Aminophenyl)-2-methylpropan-1-ol by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)-2-methylpropan-1-ol is an important intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful synthesis of downstream products and for ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Column chromatography is a widely used technique for the purification of such polar aromatic compounds. This document provides a detailed protocol for the purification of this compound using column chromatography, addressing the common challenges associated with the purification of aromatic amines.
Chemical Properties of this compound
A thorough understanding of the chemical properties of the target compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅NO | [1] |
| Molecular Weight | 165.23 g/mol | [1] |
| Appearance | Pale cream to yellow or brown crystals or powder. | [2] |
| Topological Polar Surface Area | 46.2 Ų | [1] |
| Solubility | Soluble in methanol and other polar organic solvents. | [3] |
Potential Impurities
The synthesis of this compound often involves the reduction of a corresponding nitro-aromatic precursor. This process can lead to several impurities that need to be removed during purification.
| Impurity | Chemical Name | Rationale for Presence |
| Starting Material | 2-Methyl-2-(4-nitrophenyl)propan-1-ol | Incomplete reduction of the nitro group. |
| Over-reduction Products | 4-(2-hydroxy-2-methylpropyl)aniline | Potential side reactions during reduction. |
| By-products | Azoxy, azo, and hydrazo compounds | Common by-products in the reduction of aromatic nitro compounds.[4] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to assess the separation of the target compound from its impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or ninhydrin)
-
Solvents: Ethyl acetate, Hexane, Methanol, Dichloromethane, Triethylamine
Procedure:
-
Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., methanol or dichloromethane).
-
Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Prepare different mobile phase systems with varying polarities. Good starting points for aromatic amines include mixtures of ethyl acetate/hexane or methanol/dichloromethane.[5]
-
To counteract the acidic nature of the silica gel which can cause streaking of amines, add a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase.
-
Place the spotted TLC plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Aromatic compounds will often appear as dark spots on a fluorescent background.
-
Further visualize the spots by dipping the plate into a staining solution (e.g., potassium permanganate, which reacts with the alcohol and amine groups, or ninhydrin, which is specific for primary amines) and gently heating.[6][7]
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The optimal mobile phase will provide good separation between the spot of the desired product and the spots of impurities, with the Rf value of the product ideally between 0.2 and 0.4 for effective column chromatography.
Column Chromatography Protocol
This protocol is based on methods for purifying similar aminophenyl alkanols and is a starting point that may require optimization based on the specific impurity profile of the crude material.[3]
Materials:
-
Glass chromatography column
-
Stationary phase: Silica gel (60-120 mesh) or neutral alumina
-
Mobile phase: Optimized solvent system from TLC analysis (e.g., Ethyl acetate/Hexane with 0.5% Triethylamine)
-
Crude this compound
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
1. Column Packing: a. Select a column of appropriate size based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:50 ratio of crude material to stationary phase by weight). b. Securely clamp the column in a vertical position. c. Place a small plug of cotton or glass wool at the bottom of the column. d. Add a thin layer of sand on top of the plug. e. Prepare a slurry of the stationary phase (silica gel or alumina) in the initial, least polar mobile phase. f. Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove any air bubbles. g. Once the stationary phase has settled, add a thin layer of sand on top to protect the surface. h. Equilibrate the column by running the initial mobile phase through it until the packed bed is stable. Never let the solvent level drop below the top of the stationary phase.
2. Sample Loading: a. Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. c. Carefully apply the sample solution to the top of the column.
3. Elution: a. Begin elution with the mobile phase determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, start with a low percentage of ethyl acetate in hexane and gradually increase the concentration of ethyl acetate. b. Maintain a constant flow rate. c. Collect fractions in separate tubes or flasks.
4. Fraction Analysis: a. Monitor the separation by spotting aliquots from the collected fractions on TLC plates and developing them in the appropriate mobile phase. b. Identify the fractions containing the pure desired product. c. Combine the pure fractions.
5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound. b. Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Data Presentation
The following table presents expected Rf values for this compound and potential impurities in a representative TLC system. These values are estimates based on the relative polarities of the compounds and should be confirmed experimentally.
| Compound | Structure | Expected Rf in 30% Ethyl Acetate/Hexane (+0.5% TEA) on Silica Gel | Rationale for Rf |
| 2-Methyl-2-(4-nitrophenyl)propan-1-ol | O₂N-C₆H₄-C(CH₃)₂-CH₂OH | ~0.5 - 0.6 | Less polar than the corresponding amine. |
| This compound | H₂N-C₆H₄-C(CH₃)₂-CH₂OH | ~0.3 - 0.4 | The presence of both a primary amine and a primary alcohol group makes it more polar than the nitro-precursor. |
| 4-(2-hydroxy-2-methylpropyl)aniline | H₂N-C₆H₄-CH₂-CH(OH)-CH₃ | ~0.2 - 0.3 | Potentially more polar due to different substitution pattern. |
| Azoxy/Azo/Hydrazo By-products | Ar-N=N(O)-Ar / Ar-N=N-Ar / Ar-NH-NH-Ar | Variable, generally less polar than the amine. | These are typically less polar than the corresponding amine. |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Conclusion
The protocol described provides a comprehensive guide for the purification of this compound using column chromatography. The key to a successful purification lies in the careful optimization of the mobile phase using TLC and the proper execution of the column chromatography technique. By following these guidelines, researchers, scientists, and drug development professionals can obtain a high-purity product suitable for subsequent synthetic steps and research applications.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Aminophenyl)ethanol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Page loading... [guidechem.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. TLC Stains | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Application Notes and Protocols for the Recrystallization of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)-2-methylpropan-1-ol is an organic compound of interest in pharmaceutical research and drug development. The purity of this compound is critical for its intended applications, necessitating an effective and reproducible purification method. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility in a given solvent at different temperatures. This document provides a detailed protocol for the recrystallization of this compound, including solvent selection, a step-by-step procedure, and illustrative data for yield and purity analysis.
Principle of Recrystallization
Recrystallization is based on the principle that the solubility of most solids in a solvent increases with temperature. An impure solid can be dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller amounts, remain dissolved in the cold solvent and are subsequently removed by filtration. For compounds like this compound, which possess both polar (amino and hydroxyl groups) and non-polar (phenyl and methyl groups) moieties, a mixed-solvent system is often effective for achieving optimal purification.
Data Presentation
The following tables summarize illustrative quantitative data for a typical recrystallization of this compound. This data is provided for exemplary purposes to guide researchers in evaluating the efficiency of the purification process.
Table 1: Solubility Profile of this compound (Illustrative)
| Solvent System | Temperature (°C) | Solubility ( g/100 mL) |
| Ethanol | 25 | 15.2 |
| 78 | 85.5 | |
| Water | 25 | 0.8 |
| 100 | 5.3 | |
| Ethanol/Water (8:2) | 25 | 2.5 |
| 78 | 75.0 | |
| Hexane | 25 | < 0.1 |
| 69 | 0.5 |
Table 2: Recrystallization Efficiency and Purity Analysis (Illustrative)
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound (g) | 10.0 | 8.2 |
| Purity (by HPLC, %) | 95.0 | 99.5 |
| Yield (%) | - | 82.0 |
| Melting Point (°C) | 108-111 | 112-113 |
| Appearance | Off-white to light brown powder | White crystalline solid |
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol details the purification of this compound using an ethanol/water mixed-solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of ethanol to the flask.
-
Gently heat the mixture on a hot plate with stirring. The ideal temperature is just below the boiling point of ethanol (approx. 78°C).
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a separate Erlenmeyer flask and a glass funnel with fluted filter paper by pouring a small amount of hot ethanol through it.
-
Quickly filter the hot solution containing the compound to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization.
-
-
Inducing Crystallization:
-
To the clear, hot solution, add deionized water dropwise while continuously stirring. Water acts as the anti-solvent, reducing the solubility of the compound.
-
Continue adding water until a faint, persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
To redissolve the initial precipitate and ensure a homogeneous solution for slow crystal growth, add a few drops of hot ethanol until the solution becomes clear again.
-
-
Cooling and Crystal Formation:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold ethanol/water filtrate.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold ethanol/water mixture (e.g., 8:2 ratio) to remove any adhering impurities from the mother liquor.
-
Continue to draw air through the funnel for several minutes to partially dry the crystals.
-
-
Drying:
-
Carefully transfer the crystalline product from the filter paper to a pre-weighed watch glass or drying dish.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved. Alternatively, dry the crystals under vacuum in a desiccator.
-
-
Analysis:
-
Determine the mass of the dried, purified product and calculate the percent yield.
-
Assess the purity of the recrystallized compound by measuring its melting point and by using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC).
-
Mandatory Visualization
Caption: Workflow for the recrystallization of this compound.
References
Safe Handling and Storage of 2-(4-Aminophenyl)-2-methylpropan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS No. 18755-56-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Compound Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 18755-56-1[1][2][3] |
| Molecular Formula | C10H15NO[1][4] |
| Molecular Weight | 165.23 g/mol [2] |
| Appearance | Off-white to light yellow powder[3] |
| Boiling Point | 129-131.5 °C[2] |
| Purity | Typically ≥95% |
| Storage Temperature | Room temperature[1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant. All personnel handling this substance must be aware of its potential hazards and take appropriate safety measures.
| Hazard Statement | Description |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[2] |
| H315 | Causes skin irritation.[2] |
| H319 | Causes serious eye irritation.[2] |
| H335 | May cause respiratory irritation.[2] |
Precautionary Measures:
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
Experimental Protocols
Protocol for Safe Weighing and Solution Preparation
Objective: To safely weigh this compound powder and prepare a stock solution.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Chemical fume hood
-
Spatula
-
Weighing paper or boat
-
Volumetric flask
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation: Don the required PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Work Area: Perform all handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Weighing:
-
Place a clean weighing paper or boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid generating dust.
-
Record the exact weight.
-
-
Dissolution:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent to the flask to wet the powder.
-
Gently swirl the flask to dissolve the solid. Sonication may be used if necessary to aid dissolution.
-
Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Clean the spatula and work surface thoroughly.
-
Dispose of the weighing paper and any contaminated materials in the designated solid chemical waste container.
-
-
Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions.
Protocol for Accidental Release
Objective: To safely manage a small spill of this compound powder.
Procedure:
-
Evacuation and Notification: Alert others in the immediate area of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.
-
Containment: For a small spill, prevent the powder from spreading.
-
Cleanup:
-
Wearing appropriate PPE, gently cover the spill with an absorbent material, such as vermiculite or sand.
-
Carefully sweep the absorbent material and spilled powder into a designated chemical waste container. Avoid creating dust.
-
Wipe the spill area with a damp cloth, and then clean with soap and water.
-
Place all contaminated cleaning materials into the chemical waste container.
-
-
Waste Disposal: Seal and label the waste container for proper disposal according to institutional and local regulations.
Storage and Incompatibility
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
The recommended storage condition is at room temperature.[1]
Incompatible Materials:
-
While specific incompatibility data for this compound is limited, it is prudent to avoid contact with strong oxidizing agents and strong acids.
Visual Diagrams
Caption: Experimental workflow for safe handling.
Caption: Hazard mitigation strategies.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 18755-56-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound, CasNo.18755-56-1 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Material Safety Data Sheet (MSDS) for 2-(4-Aminophenyl)-2-methylpropan-1-ol.
Clarification Regarding the Scope of a Material Safety Data Sheet (MSDS)
It is important to clarify that a Material Safety Data Sheet (MSDS), or its modern equivalent, the Safety Data Sheet (SDS), is a document created by chemical manufacturers to provide comprehensive information about the potential hazards of a substance. The content of an MSDS/SDS is strictly regulated and focuses on safety measures, handling, storage, emergency procedures, and potential health and environmental effects.
These documents do not contain information regarding research applications, detailed experimental protocols for synthesis or biological assays, or descriptions of signaling pathways. Therefore, creating "Application Notes and Protocols" for a research audience based solely on an MSDS is not feasible.
This document provides a summary of the safety and hazard information for 2-(4-Aminophenyl)-2-methylpropan-1-ol, as would be found in a typical MSDS/SDS, to ensure safe handling and use in a laboratory setting.
Safety and Hazard Information: this compound
Chemical Identifier: this compound CAS Number: 18755-56-1 Molecular Formula: C₁₀H₁₅NO[1] Molecular Weight: 165.23 g/mol [2]
Hazard Identification
This chemical is considered hazardous. The primary hazards are related to irritation of the eyes, skin, and respiratory system.
-
Eye Irritation: Causes eye irritation.[3]
-
Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[3]
-
Inhalation: Causes respiratory tract irritation and may be harmful if inhaled.[3]
-
Ingestion: May cause irritation of the digestive tract and may be harmful if swallowed.[3]
Target Organs: Eyes, skin, and respiratory system.[3]
Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Purity | ≥95% |
| Appearance | Data not consistently available |
| Melting Point | Data not consistently available |
| Boiling Point | Data not consistently available |
| Flash Point | Data not consistently available |
(Note: Physical property data such as melting and boiling points are not consistently listed across publicly available safety data sheets for this specific compound.)
First-Aid Measures
Standard first-aid procedures should be followed in case of exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Inhalation: Remove from exposure to fresh air immediately. If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Wash mouth out with water and seek medical aid.[3]
Handling and Storage
Proper handling and storage are crucial to minimize risk.
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with eyes and skin. Use only in a well-ventilated area and with appropriate personal protective equipment.[3]
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[4] Recommended storage is at room temperature, sealed in a dry environment.[1][2]
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment is recommended.
-
Eye/Face Protection: Wear appropriate safety glasses or chemical goggles.[3]
-
Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required when dusts are generated or if ventilation is inadequate.[5]
-
Engineering Controls: Facilities using this material should be equipped with an eyewash station and a safety shower.[3]
Application and Protocol Information
As previously stated, the MSDS for this compound does not contain the necessary information to generate detailed application notes or experimental protocols.
However, based on vendor information, this compound is classified as a Protein Degrader Building Block .[1] This suggests its potential use in the synthesis of molecules for targeted protein degradation, such as Proteolysis-targeting chimeras (PROTACs), which are a subject of significant interest in drug development. This classification implies the compound is likely used as a synthetic intermediate by researchers in medicinal chemistry and drug discovery.
Due to the absence of specific experimental data in the public domain or in safety documents, no protocols or signaling pathway diagrams can be provided. Researchers interested in utilizing this compound should consult scientific literature for protocols related to the synthesis of protein degraders or similar molecules.
References
Application of 2-(4-Aminophenyl)-2-methylpropan-1-ol in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)-2-methylpropan-1-ol is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of targeted therapeutics. Its structure, featuring a primary aromatic amine and a neopentyl alcohol, offers versatile handles for chemical modification, making it a key component in the synthesis of kinase inhibitors and as a linker moiety in Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for its use in these cutting-implications.
I. Application as an Intermediate for Kinase Inhibitors
The aminophenyl moiety of this compound serves as a crucial pharmacophore for engaging with the hinge region of various protein kinases. A notable application is in the synthesis of dual phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, exemplified by derivatives of NVP-BEZ235. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade in cellular regulation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). Dual inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this pathway, offering potential therapeutic advantages.
Protocol 1: Synthesis of a Quinoline-Based Kinase Inhibitor Intermediate
This protocol is adapted from the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, a key intermediate for NVP-BEZ235 derivatives.[1][2] Here, this compound would be used in a similar nucleophilic aromatic substitution reaction.
Objective: To synthesize a key intermediate by coupling this compound with a substituted quinoline core.
Materials:
-
This compound
-
6-bromo-4-chloro-3-nitroquinoline
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and 6-bromo-4-chloro-3-nitroquinoline (1.0 eq) in anhydrous DMF.
-
Add a suitable base, such as triethylamine (1.5 eq) or DIPEA (1.5 eq), to the reaction mixture.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-100 °C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration and wash with water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired quinoline intermediate.
Quantitative Data for Related Kinase Inhibitors
The following table summarizes the inhibitory activity of NVP-BEZ235, a dual PI3K/mTOR inhibitor whose synthesis utilizes a similar aminophenyl building block. This data provides a benchmark for the potential efficacy of novel compounds synthesized using this compound.
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| NVP-BEZ235 | PI3K (p110α) | 4 | - | Biochemical | [Novartis] |
| mTOR | 7 | - | Biochemical | [Novartis] | |
| U87MG (glioblastoma) | 10 | U87MG | Cell proliferation | [PMID: 19671772] | |
| PC3M (prostate) | 20 | PC3M | Cell proliferation | [PMID: 19671772] |
II. Application as a Building Block for PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent candidate for incorporation into the linker of a PROTAC due to its bifunctional nature. The amino group can be functionalized to attach to the E3 ligase ligand, while the hydroxyl group can be modified to connect to the POI ligand, or vice versa.
General Structure and Mechanism of a PROTAC
A PROTAC brings the POI and an E3 ligase into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Protocol 2: General Strategy for Incorporating this compound into a PROTAC Linker
This protocol outlines a conceptual synthetic workflow for utilizing this compound as a core component of a PROTAC linker.
Objective: To synthesize a PROTAC by sequentially coupling the POI ligand and the E3 ligase ligand to the this compound building block.
Materials:
-
This compound
-
POI ligand with a suitable reactive group (e.g., carboxylic acid, alkyl halide)
-
E3 ligase ligand with a suitable reactive group (e.g., carboxylic acid, alkyl halide)
-
Coupling reagents (e.g., HATU, HOBt, EDC for amide bond formation)
-
Bases (e.g., DIPEA, Et3N)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Standard glassware for organic synthesis
-
Purification equipment (e.g., HPLC, column chromatography)
Procedure:
Step 1: Functionalization of the Amino Group
-
React the amino group of this compound with a protected bifunctional linker (e.g., Boc-amino-PEG-acid) using standard amide coupling conditions (e.g., EDC/HOBt or HATU).
-
Deprotect the other end of the linker to reveal a reactive group for subsequent coupling.
Step 2: Coupling with the E3 Ligase Ligand
-
Couple the functionalized intermediate from Step 1 with the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) via another amide bond formation or other suitable reaction.
Step 3: Functionalization of the Hydroxyl Group and Coupling with the POI Ligand
-
Activate the hydroxyl group of the intermediate from Step 2 (e.g., by converting it to a mesylate or tosylate).
-
Couple the activated intermediate with the POI ligand containing a nucleophilic group (e.g., a phenol or amine) via a nucleophilic substitution reaction.
Alternatively, the order of coupling can be reversed.
Purification and Characterization:
-
Purify the final PROTAC molecule using reverse-phase HPLC.
-
Characterize the structure and purity of the synthesized PROTAC using NMR spectroscopy and mass spectrometry.
Biological Evaluation of PROTACs
The efficacy of a synthesized PROTAC is evaluated through a series of in vitro and in vivo assays.
| Assay Type | Purpose | Key Parameters Measured |
| Biochemical Assays | To confirm binding to the POI and E3 ligase. | Kd, IC50 |
| Cellular Assays | To measure the degradation of the target protein. | DC50 (concentration for 50% degradation), Dmax (maximum degradation) |
| To assess the effect on cell viability. | GI50 (concentration for 50% growth inhibition) | |
| In vivo Assays | To evaluate the pharmacokinetic and pharmacodynamic properties and anti-tumor efficacy. | Tumor growth inhibition, target protein levels in tumors |
This compound is a versatile and valuable building block in modern medicinal chemistry. Its application in the synthesis of kinase inhibitors targeting critical cancer signaling pathways and its role as a core component in the rapidly evolving field of targeted protein degradation with PROTACs highlight its significance for drug discovery and development professionals. The protocols and data presented herein provide a foundation for the rational design and synthesis of novel therapeutics utilizing this important chemical entity.
References
Application Notes and Protocols for the Use of 2-(4-Aminophenyl)-2-methylpropan-1-ol as an Intermediate for PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][3] Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms associated with single-target agents.[4][5]
This document provides detailed application notes and protocols for the use of 2-(4-Aminophenyl)-2-methylpropan-1-ol as a key intermediate in the synthesis of potent and selective dual PI3K/mTOR inhibitors, with a focus on the thienopyrimidine class of inhibitors, exemplified by Apitolisib (GDC-0980).[6][7]
This compound in PI3K/mTOR Inhibitor Synthesis
This compound serves as a crucial building block for introducing a specific substituted aniline moiety into the final inhibitor structure. This moiety is often important for achieving high potency and favorable pharmacokinetic properties. While a direct, one-step utilization of this alcohol may not be common, it is readily converted to more reactive intermediates for incorporation into heterocyclic scaffolds like the thienopyrimidine core of many PI3K/mTOR inhibitors.
A plausible synthetic strategy involves the conversion of the primary alcohol of this compound to a leaving group or its oxidation, followed by coupling with the core heterocyclic structure. The following protocol is a representative, multi-step synthesis of a GDC-0980-like thienopyrimidine inhibitor, illustrating the integration of a derivative of this compound.
Synthetic Protocol: Proposed Synthesis of a GDC-0980 Analogue
This protocol outlines a potential synthetic route to a dual PI3K/mTOR inhibitor of the thienopyrimidine class.
Step 1: Synthesis of the Thienopyrimidine Core
The synthesis of the core structure can be achieved through various published methods for thienopyrimidine synthesis.[8][9] A common approach involves the condensation of a substituted aminothiophene with a pyrimidine precursor.
Step 2: Functionalization of the Thienopyrimidine Core and Coupling with the Intermediate
This step involves the introduction of the this compound derived moiety.
-
Materials:
-
Functionalized thienopyrimidine core (e.g., a chloromethyl derivative)
-
A suitable derivative of this compound (e.g., the corresponding piperazine derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve the functionalized thienopyrimidine core in anhydrous DMF under a nitrogen atmosphere.
-
Add the this compound derivative to the solution.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Biological Evaluation of PI3K/mTOR Inhibitors
The following are detailed protocols for the biological characterization of the synthesized inhibitors.
Protocol 1: In Vitro PI3K Alpha Enzyme Activity Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of PI3Kα.[10]
-
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Assay buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT, 0.05% CHAPS)
-
Fluorescently labeled PIP3 probe
-
GRP-1 PH domain protein
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor solution.
-
Add the PI3Kα enzyme and PIP2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the fluorescently labeled PIP3 probe and the GRP-1 PH domain protein.
-
Incubate for 60 minutes at room temperature to allow for binding equilibrium.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 2: Western Blot Analysis of Phospho-Akt (Ser473) and Phospho-S6K (Thr389)
This protocol determines the effect of the inhibitor on the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway in cancer cell lines.[2][11]
-
Materials:
-
Cancer cell line (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389), anti-total S6K, and anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Protocol 3: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[12][13]
-
Materials:
-
Cancer cell line
-
Opaque-walled 96-well plates
-
Test inhibitor
-
CellTiter-Glo® Reagent
-
Luminometer
-
-
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a suitable density.
-
Allow the cells to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of a Representative PI3K/mTOR Inhibitor (e.g., Apitolisib)
| Target | IC₅₀ (nM) |
| PI3Kα | 5[14] |
| PI3Kβ | 27[14] |
| PI3Kδ | 7[14] |
| PI3Kγ | 14[14] |
| mTOR (Kᵢ) | 17[14] |
Table 2: Anti-proliferative Activity of a Representative PI3K/mTOR Inhibitor (e.g., Apitolisib) in Cancer Cell Lines
| Cell Line | IC₅₀ (nM) |
| PC-3 (Prostate) | 307[14] |
| MCF-7 (Breast) | 255[14] |
| A-172 (Glioblastoma) | ~20,000 (after 48h)[5] |
| U-118 MG (Glioblastoma) | ~20,000 (after 48h)[5] |
Visualizations
Caption: PI3K/mTOR signaling pathway and points of inhibition.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for the CellTiter-Glo® cell viability assay.
References
- 1. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Dual PI3K/mTOR Inhibitor, Apitolisib (GDC-0980), Inhibits Growth and Induces Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 11. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression | MDPI [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. The synthesis of mirabegron involves the formation of a key intermediate, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, and its subsequent coupling with a thiazole acetic acid derivative. Several synthetic routes have been developed, with many leveraging aminophenyl alcohols as crucial starting materials or intermediates. This document provides detailed application notes and experimental protocols for the synthesis of mirabegron intermediates, focusing on pathways originating from related aminophenyl alcohols. The methodologies are compiled from various scientific publications and patents to offer a comprehensive guide for researchers in drug development and organic synthesis.
Synthetic Strategies Overview
The synthesis of the core mirabegron intermediate, (R)-2-((4-aminophenethyl)amino)-1-phenylethanol, can be broadly categorized into two main strategies involving aminophenyl alcohols:
-
Strategy A: Reductive Amination. This approach involves the reaction of an aldehyde intermediate with (R)-2-amino-1-phenylethanol, followed by reduction.
-
Strategy B: Condensation and Reduction. This strategy starts with the condensation of (R)-mandelic acid and p-nitrophenethylamine, followed by reduction of the resulting amide and nitro groups to yield the target aminophenyl alcohol intermediate.
A third strategy involves the direct condensation of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol with a 2-aminothiazole-4-acetic acid derivative to form mirabegron.
This document will detail the protocols for these key transformations.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic routes for preparing mirabegron intermediates from aminophenyl alcohols.
Caption: Reductive amination pathway for mirabegron synthesis.
Caption: Synthesis of a key aminophenyl alcohol intermediate.
Caption: Final condensation to yield mirabegron.
Experimental Protocols
Protocol 1: Reductive Amination of Mirabegron Intermediate C with (R)-2-amino-1-phenylethanol
This protocol describes the reductive amination of a key aldehyde intermediate with (R)-2-amino-1-phenylethanol to form the core structure of mirabegron.[1]
Materials:
-
Mirabegron intermediate product C (aldehyde precursor)
-
(R)-2-amino-1-phenylethanol
-
Dichloromethane (CH₂Cl₂)
-
Sodium borohydride (NaBH₄)
-
Nitrogen gas (N₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Concentrated hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH) solution
-
Three-necked flask
-
Stirring apparatus
-
Dropping funnel
-
TLC plates for reaction monitoring
Procedure:
-
Under a nitrogen atmosphere, add 7.3 g of (R)-2-amino-1-phenylethanol to a 250 mL three-necked flask at 0 °C.[1]
-
Dissolve the mirabegron intermediate product C in 50 mL of dichloromethane and add it dropwise to the flask while stirring.[1]
-
Stir the reaction mixture for 1 hour under nitrogen protection.[1]
-
While maintaining the temperature at 0 °C, add 4.12 g of sodium borohydride to the reaction solution.[1]
-
Continue stirring at 0 °C for 3 hours, monitoring the reaction completion by TLC.[1]
-
Once the reaction is complete, add saturated aqueous ammonium chloride dropwise to quench the reaction.
-
Separate the organic phase, wash with water, and then add it to concentrated hydrochloric acid at -2 to 2 °C to facilitate protecting group removal.
-
Adjust the pH of the organic phase to 10 with aqueous sodium hydroxide solution.
-
Separate the organic phase, wash with water, dry, concentrate, and recrystallize to obtain mirabegron.
Quantitative Data Summary (Protocol 1):
| Reactant/Reagent | Molar Ratio (Relative to Intermediate C) | Quantity |
| (R)-2-amino-1-phenylethanol | Varies based on specific synthesis plan | 7.3 g |
| Sodium borohydride | Varies based on specific synthesis plan | 4.12 g |
| Dichloromethane | Solvent | 50 mL |
| Parameter | Value |
| Temperature | 0 °C |
| Reaction Time | 3 hours |
Protocol 2: Synthesis of (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol
This protocol details a multi-step synthesis starting from (R)-mandelic acid to produce the key intermediate (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol.[2]
Step 1: Amide Condensation
Materials:
-
(R)-Mandelic acid
-
p-Nitrophenethylamine
-
Coupling agent (e.g., EDC.HCl)
-
Additive (e.g., HOBt)
-
Base (e.g., Triethylamine)
-
Solvent (e.g., Dichloromethane or THF)
Procedure:
-
To a solution of (R)-mandelic acid (8.3 g) in 90 mL of dichloromethane, add triethylamine (7.6 mL), 1-hydroxybenzotriazole (0.75 g), and EDC.HCl (11.4 g) at 25-30 °C.[3]
-
Add 2-(4-nitrophenyl)ethylamine hydrochloride (10 g) to the mixture and stir for 4 hours at 25-30 °C.[3]
-
Monitor the reaction by TLC.
-
Upon completion, add 100 mL of purified water and separate the layers.
-
Wash the organic layer with 10% HCl solution, followed by 10% potassium carbonate solution, and then water.
-
Distill the organic layer to obtain the solid product, (R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide.
Step 2: Amide Reduction
Materials:
-
(R)-N-(4-nitrophenethyl)-2-hydroxy-2-phenylacetamide
-
Reducing agent (e.g., Diisobutylaluminum hydride or Borane complex)
-
Solvent (e.g., Tetrahydrofuran)
Procedure:
-
Dissolve (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide in tetrahydrofuran.
-
Add N,N-diethylaniline borane complex (2 eq) at 50 °C and heat the mixture to reflux for 6 hours.[4]
-
Monitor the reaction by HPLC.
-
Upon completion, work up the reaction to isolate (R)-1-phenyl-2-{[2-(4-nitrophenyl)ethyl]amino}ethanol hydrochloride.
Step 3: Nitro Reduction
Materials:
-
(R)-2-((4-nitrophenylethyl)amino)-1-phenylethanol hydrochloride
-
Catalyst (e.g., 10% wet Pd/C)
-
Hydrogen source (e.g., H₂ gas or Ammonium formate)
-
Solvent (e.g., Water, Methanol)
-
Sodium hydroxide solution
Procedure:
-
To a reaction mixture of 160 g of (R)-2-(4-nitrophenethylamino)-1-phenylethanol HCl in 1600 mL of water, add 8.0 g of 10% wet Pd/C.[3]
-
Hydrogenate the mixture at 5-10 °C under 3 Kg pressure of H₂ for 2 hours.[3]
-
Filter the reaction mixture through a Hyflo bed to remove the catalyst.
-
Adjust the pH of the filtrate using a 10% sodium hydroxide solution at 25-30 °C.
-
Add 800 mL of methanol and reflux for 30 minutes.
-
Cool the mixture, filter, and wash with water. The obtained material can be purified using a methanol:water mixture.
Quantitative Data Summary (Protocol 2):
| Step | Reactant/Reagent | Molar Ratio | Quantity | Yield (%) | Purity (%) |
| Amide Condensation | (R)-Mandelic Acid | 1.0 eq | 8.3 g | - | - |
| 2-(4-Nitrophenyl) ethyl amine Hydrochloride | - | 10 g | - | - | |
| EDC.HCl | - | 11.4 g | - | - | |
| Nitro Reduction | (R)-2-(4-nitrophenethylamino)-1-phenylethanol HCl | 1.0 eq | 160 g | - | - |
| 10% wet Pd/C | Catalyst | 8.0 g | - | - |
Protocol 3: Final Condensation to Mirabegron
This protocol outlines the final step, where the synthesized aminophenyl alcohol intermediate is condensed with 2-aminothiazole-4-acetic acid to produce mirabegron.[2]
Materials:
-
(R)-2-((4-aminophenylethyl)amino)-1-phenylethanol
-
2-Aminothiazole-4-acetic acid
-
Concentrated hydrochloric acid (HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Sodium hydroxide (NaOH)
-
Isopropanol
Procedure:
-
In a 5000 mL four-mouth reaction bottle, add 220 g (0.86 mol) of (R)-2-((4-aminophenethyl)amino)-1-phenylethanol and 136 g (0.86 mol) of 2-aminothiazole-4-acetic acid.[2]
-
Under mechanical stirring, sequentially add 100 mL of concentrated hydrochloric acid and 52 g (0.43 mol) of DMAP.[2]
-
Stir the mixture at room temperature for 6 hours.[2]
-
Adjust the pH to about 12 with a 10% sodium hydroxide solution, which will cause a large amount of solid to precipitate.[2]
-
Filter the solid and recrystallize it from 800 mL of isopropanol to obtain 269 g of mirabegron.[2]
Quantitative Data Summary (Protocol 3):
| Reactant/Reagent | Molar Ratio (Relative to Diamino Alcohol) | Quantity |
| (R)-2-((4-aminophenylethyl)amino)-1-phenylethanol | 1.0 eq | 220 g |
| 2-Aminothiazole-4-acetic acid | 1.0 eq | 136 g |
| Concentrated HCl | - | 100 mL |
| DMAP | 0.5 eq | 52 g |
| Parameter | Value |
| Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Yield | 79.1% |
| Purity | 99.6% |
Conclusion
The synthesis of mirabegron intermediates from aminophenyl alcohols offers several viable and efficient pathways for drug development and manufacturing. The choice of a specific route will depend on factors such as the availability and cost of starting materials, desired purity levels, and scalability. The protocols and data presented in this document provide a solid foundation for researchers to select and optimize a synthetic strategy that best fits their needs. Careful control of reaction conditions and purification methods are crucial for obtaining high yields and purity of the final active pharmaceutical ingredient.
References
- 1. CN103193730A - Synthesis method of mirabegron - Google Patents [patents.google.com]
- 2. CN109456277B - Preparation method of mirabegron - Google Patents [patents.google.com]
- 3. An Improved Process For The Preparation Of Mirabegron [quickcompany.in]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol. The information is structured to address specific issues that may be encountered during the experimental process.
Proposed Synthetic Pathway
The synthesis of this compound can be effectively carried out via a four-step process starting from 4-nitrotoluene. This pathway involves the formation of a key carboxylic acid intermediate, followed by esterification, ester reduction, and a final nitro group reduction.
Caption: Proposed four-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
General Questions
Q1: What are the most critical factors influencing the overall yield of the synthesis? A1: The overall yield is highly dependent on the efficiency of each step. Key factors include:
-
Purity of Reagents and Solvents: Moisture and impurities can significantly impact Grignard formation (Step 1) and reduction reactions (Steps 3 & 4). Ensure all glassware is flame-dried and solvents are anhydrous where specified.
-
Temperature Control: Precise temperature management is crucial, especially for the exothermic Grignard reaction and the selective reduction steps.
-
Inert Atmosphere: The Grignard reagent is sensitive to oxygen and moisture; therefore, maintaining an inert atmosphere (e.g., argon or nitrogen) during its formation and reaction is critical.
-
Reaction Monitoring: Careful monitoring of each step by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) ensures reactions are driven to completion, preventing unnecessary degradation or side-product formation.[1]
Q2: How can I effectively monitor the progress of each reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method.[1]
-
Stationary Phase: Use silica gel 60 F254 plates.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is a good starting point. The ratio should be adjusted for each step to achieve an Rf value of approximately 0.3-0.5 for the product. For example, a 4:1 hexane/ethyl acetate mixture can be used for less polar intermediates.[2]
-
Visualization: Visualize spots under a 254 nm UV lamp.[2] Staining with potassium permanganate may be necessary for intermediates lacking a strong UV chromophore.
Step-Specific Troubleshooting
Step 1: Synthesis of 2-(4-Nitrophenyl)-2-methylpropanoic Acid
Q3: The formation of the Grignard reagent from 2-(4-nitrophenyl)-2-propyl bromide is failing or giving very low yields. What could be the cause? A3: The nitro group can interfere with Grignard reagent formation. While challenging, it can be done under carefully controlled conditions.
-
Cause: The electrophilic nitro group can react with the highly nucleophilic Grignard reagent.
-
Solution:
-
Low Temperature: Initiate the reaction at 0 °C and maintain a low temperature throughout the addition of the bromide to the magnesium turnings.
-
Highly Activated Magnesium: Use Rieke magnesium or freshly activated magnesium turnings (e.g., by stirring with iodine crystals) to ensure the reaction starts quickly at a lower temperature.
-
Slow Addition: Add the bromide solution dropwise and very slowly to prevent a buildup of concentration and localized heating.
-
Step 3: Reduction of Ethyl 2-(4-Nitrophenyl)-2-methylpropanoate
Q4: The reduction of the ester to the alcohol is incomplete. How can I improve the conversion? A4: Incomplete reduction is a common issue.
-
Cause: Insufficient reducing agent, poor quality of reagents, or non-optimal reaction temperature.
-
Solution:
-
Reagent Stoichiometry: Ensure at least 2 equivalents of potassium borohydride (KBH₄) are used. The addition of a Lewis acid like lithium chloride (LiCl) is crucial to activate the ester carbonyl group.[1]
-
Reaction Temperature: The reaction should be heated to reflux (around 60-80 °C) to ensure a reasonable reaction rate.[1]
-
Monitor Progress: Use TLC to track the disappearance of the starting ester. If the reaction stalls, a small additional portion of KBH₄ can be added.
-
Step 4: Reduction of 2-(4-Nitrophenyl)-2-methylpropan-1-ol
Q5: The final nitro group reduction is sluggish, and the catalyst seems inactive. What is the problem? A5: Catalyst deactivation is a frequent problem in nitro reductions.
-
Cause: The palladium catalyst can be poisoned by sulfur-containing impurities or other functional groups. The catalyst may also be of low quality or improperly handled.
-
Solution:
-
Catalyst Quality: Use a fresh, high-quality 10% Palladium on Carbon (Pd/C) catalyst.
-
Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure to 50 psi in a Parr shaker can significantly accelerate the reaction.
-
Solvent: Methanol or ethanol are typically effective solvents. Ensure they are of high purity.[3]
-
Reaction Time: These reductions can sometimes take several hours to reach completion. Monitor by TLC until the starting material is fully consumed.
-
Q6: My final product, this compound, is dark and appears impure after workup. How can I purify it? A6: Anilines are prone to air oxidation, which can cause discoloration.
-
Cause: Oxidation of the aromatic amine functional group.
-
Solution:
-
Charcoal Treatment: After the reaction, filter off the catalyst and treat the crude solution with a small amount of activated charcoal to remove colored impurities.
-
Recrystallization: The product is a solid and can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane or toluene.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel can be performed.[1]
-
Quantitative Data Summary
The following table summarizes typical reaction parameters for each step of the synthesis, based on analogous procedures. Actual results may vary.
| Step | Reaction Name | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Grignard Carboxylation | Mg, CO₂ | Diethyl Ether | 0 to 35 | 4-6 | 50-65 |
| 2 | Fischer Esterification | Ethanol, H₂SO₄ | Ethanol | 78 (Reflux) | 8-12 | 85-95 |
| 3 | Ester Reduction | KBH₄, LiCl[1] | Ethanol | 60-80[1] | 3-8[1] | 80-90[1] |
| 4 | Nitro Reduction | H₂, 10% Pd/C | Methanol | 25-50 | 4-12 | >90 |
Experimental Protocols
Protocol 3: Reduction of Ethyl 2-(4-Nitrophenyl)-2-methylpropanoate to 2-(4-Nitrophenyl)-2-methylpropan-1-ol
-
Materials:
-
Ethyl 2-(4-nitrophenyl)-2-methylpropanoate (1 equivalent)
-
Anhydrous Ethanol
-
Potassium Borohydride (KBH₄) (2.5 equivalents)
-
Lithium Chloride (LiCl) (2.5 equivalents)[1]
-
3 M Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-(4-nitrophenyl)-2-methylpropanoate (1 eq.) and lithium chloride (2.5 eq.) in anhydrous ethanol.
-
Cool the mixture in an ice bath and add potassium borohydride (2.5 eq.) portion-wise over 30 minutes.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 3-8 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and then place it in an ice bath. Slowly quench the reaction by the dropwise addition of 3 M HCl until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1] The product can be purified by column chromatography if necessary.[1]
-
Protocol 4: Reduction of 2-(4-Nitrophenyl)-2-methylpropan-1-ol to this compound
-
Materials:
-
2-(4-Nitrophenyl)-2-methylpropan-1-ol (1 equivalent)
-
10% Palladium on Carbon (Pd/C) (5-10 mol %)
-
Methanol
-
Hydrogen (H₂) gas
-
-
Procedure:
-
To a solution of 2-(4-nitrophenyl)-2-methylpropan-1-ol in methanol in a suitable hydrogenation vessel, add 10% Pd/C.
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen (1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield or impurity issues.
References
Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic approach involves a two-step process. The first step is the synthesis of the intermediate, 2-(4-nitrophenyl)-2-methylpropan-1-ol. The second step is the reduction of the nitro group to an amine, yielding the final product.
Q2: Why is direct Friedel-Crafts alkylation of nitrobenzene with isobutylene oxide not a recommended method for synthesizing the nitro-intermediate?
A2: Friedel-Crafts reactions are generally unsuccessful on aromatic rings that are strongly deactivated by electron-withdrawing groups, such as the nitro group in nitrobenzene.[1][2][3][4] The reaction is likely to fail or result in very low yields. Nitrobenzene is sometimes even used as a solvent for Friedel-Crafts reactions due to its low reactivity.[1]
Q3: What are the most common methods for the reduction of the nitro group in 2-(4-nitrophenyl)-2-methylpropan-1-ol?
A3: The most prevalent and effective methods for reducing aromatic nitro compounds to their corresponding anilines are catalytic hydrogenation and metal/acid reductions.[5][6][7]
-
Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[8][9]
-
Metal/Acid Reduction: Common combinations include Tin (Sn) in hydrochloric acid (HCl) or Iron (Fe) in HCl.[5][6][9]
Troubleshooting Guides
Guide 1: Synthesis of 2-(4-nitrophenyl)-2-methylpropan-1-ol
Issue: Low or no yield when attempting to synthesize 2-(4-nitrophenyl)-2-methylpropan-1-ol.
This is a common issue, particularly if a direct alkylation of a nitro-aromatic compound is attempted.
| Potential Cause | Troubleshooting Recommendation |
| Deactivated Aromatic Ring: The nitro group strongly deactivates the benzene ring, making it resistant to electrophilic attack in Friedel-Crafts type reactions. | Consider an alternative synthetic route. A more viable strategy involves the nitration of a pre-alkylated aromatic precursor, such as 2-phenyl-2-methylpropan-1-ol. However, be aware that this may lead to a mixture of ortho, meta, and para isomers requiring careful purification. |
| Unsuitable Catalyst: The choice of Lewis acid catalyst is critical in Friedel-Crafts reactions. | While not recommended for nitrobenzene, for less deactivated systems, ensure the use of a potent and anhydrous Lewis acid like AlCl₃ or FeCl₃. |
| Alternative Synthetic Strategy: Grignard reaction with an epoxide. | A possible, though more complex, route involves the reaction of a Grignard reagent derived from a protected 4-bromoaniline with isobutylene oxide. This would necessitate protection of the amine and subsequent deprotection steps. |
Guide 2: Reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol to this compound
Issue: Incomplete reduction or formation of side products during the conversion of the nitro-intermediate to the final amine product.
The reduction of an aromatic nitro group is a multi-step process, and incomplete reaction can lead to the formation of various byproducts.[10][11][12]
Table of Common Side Products and Mitigation Strategies:
| Side Product | Potential Cause | Recommended Action |
| Nitroso Intermediate (Ar-N=O) | Incomplete reduction. | Increase reaction time, temperature (with caution), or the amount of reducing agent. Ensure the catalyst (if used) is active.[10] |
| Hydroxylamine Intermediate (Ar-NHOH) | Incomplete reduction. This intermediate can be unstable.[8] | Optimize reaction conditions as for the nitroso intermediate. Some reducing agents are more prone to stopping at this stage.[10] |
| Azoxy Compound (Ar-N=N(O)-Ar) | Condensation of nitroso and hydroxylamine intermediates. Can be favored by certain reducing agents like LiAlH₄ for aromatic nitro compounds. | Choose a more appropriate reducing agent like catalytic hydrogenation (H₂/Pd/C) or a metal/acid combination (Sn/HCl, Fe/HCl).[10][13] |
| Azo Compound (Ar-N=N-Ar) | Dimerization of intermediates. | Ensure sufficient reducing agent and appropriate reaction conditions to drive the reaction to the fully reduced amine. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 2-(4-nitrophenyl)-2-methylpropan-1-ol
-
Reaction Setup: In a hydrogenation vessel, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Purge the vessel with nitrogen and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.
Protocol 2: Tin/HCl Reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) and granulated tin (Sn) (2.5-3.0 eq).
-
Reagent Addition: Add ethanol as a solvent, followed by the slow addition of concentrated hydrochloric acid (HCl).
-
Reaction: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture and filter to remove any unreacted tin. Neutralize the filtrate with a base (e.g., concentrated NaOH solution) until the solution is strongly alkaline. This may precipitate tin salts.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 6. The reduction of nitrobenzene with Sn/HCl produces [infinitylearn.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. sarthaks.com [sarthaks.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Aminophenyl)-2-methylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route used. A prevalent synthesis involves the reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol. In this case, the primary impurities are typically:
-
Unreacted starting material: 2-(4-nitrophenyl)-2-methylpropan-1-ol.
-
Intermediates from incomplete reduction: Such as nitroso or hydroxylamine derivatives.
-
Byproducts from side reactions: Dependent on the specific reducing agent and reaction conditions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two most effective and commonly used purification techniques for this compound are:
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product.
-
Silica Gel Column Chromatography: Effective for separating the desired product from impurities with different polarities, especially when the crude product is an oil or contains a significant amount of impurities.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using various analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the desired compound and can be used to identify and quantify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For this compound, consider ethanol, methanol, or a mixture of ethanol and water. |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a "poorer" solvent (one in which the compound is less soluble) to the hot solution to induce crystallization. Ensure slow cooling. |
| No crystals form upon cooling. | The solution is not saturated, or the concentration of the compound is too low. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. |
| The recovered yield is very low. | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. |
| The purified product is still colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount to avoid adsorbing the desired product. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate. | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase. For this compound, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. |
| All compounds run with the solvent front. | The eluent is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system. |
| Poor separation of spots (streaking or overlapping bands). | The column is overloaded. The sample was not loaded in a concentrated band. The silica gel is too acidic for the amine compound. | Use a larger column or less sample. Dissolve the sample in a minimal amount of solvent before loading. Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to neutralize the silica gel.[1] |
| The compound is not eluting from the column. | The compound is strongly adsorbed to the silica gel due to its basicity. | Add a more polar solvent like methanol to the eluent. Incorporate a small percentage of triethylamine or ammonia in the mobile phase to compete with the amine for binding sites on the silica.[1] |
| Fractions are still impure after chromatography. | The polarity difference between the compound and impurities is insufficient for good separation with the chosen solvent system. | Try a different solvent system. Consider using a different stationary phase, such as alumina or a functionalized silica gel (e.g., amino-silica).[2] |
Quantitative Data
The following tables provide representative data for the purification of aminophenyl alcohol derivatives. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
Table 1: Recrystallization Efficiency
| Solvent System | Crude Purity (%) | Purified Purity (%) | Typical Yield (%) |
| Ethanol/Water | ~85 | >99.0 | 70-80 |
| Hexane/Acetone | ~85 | >98.5 | 80-90 |
| Ethanol | ~90 | >99.0 | 75-85 |
Data is representative for similar compounds and may vary.[3]
Table 2: Column Chromatography Performance
| Stationary Phase | Mobile Phase Gradient | Crude Purity (%) | Purified Purity (by HPLC, %) | Typical Yield (%) |
| Silica Gel | 0-15% Ethyl Acetate in Hexanes | ~80 | >98 | 85-95 |
| Silica Gel | 0-10% Methanol in Dichloromethane | ~80 | >99 | 80-90 |
| Amino-functionalized Silica | 10-50% Ethyl Acetate in Hexanes | ~80 | >99 | >90 |
Data is representative for similar compounds and may vary.[2][4]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot 95% ethanol with stirring.
-
Induce Saturation: To the hot solution, add hot deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature without disturbance to promote the formation of large crystals.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the packed silica.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin elution with the least polar solvent to remove non-polar impurities. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to 20% ethyl acetate in hexanes.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization.
Caption: Troubleshooting logic for column chromatography.
References
Optimizing temperature for 2-(4-Aminophenyl)-2-methylpropan-1-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-(4-Aminophenyl)-2-methylpropan-1-ol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on temperature optimization. A common synthetic route involves the reduction of a precursor, such as 2-(4-nitrophenyl)-2-methylpropan-1-ol.
Q1: My reaction is incomplete, and I still have a significant amount of starting material. What should I do?
A1: An incomplete reaction can be due to several factors, with temperature playing a crucial role.
-
Low Temperature: The activation energy for the reaction may not be met. Consider gradually increasing the reaction temperature in 5-10°C increments.
-
Insufficient Reaction Time: The reaction may be slow at the current temperature. Extend the reaction time and monitor the progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Reagent Quality: Ensure the purity and activity of your reagents, especially the reducing agent.
-
Improper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reactions. Ensure efficient stirring throughout the reaction.
Q2: I am observing the formation of multiple by-products. How can I improve the selectivity of my reaction?
A2: By-product formation is often temperature-dependent.
-
High Temperature: Excessive heat can lead to decomposition of the starting material, intermediates, or the final product. It can also promote side reactions. Try lowering the reaction temperature.
-
Reaction Concentration: A high concentration of reactants can sometimes lead to an increase in side reactions. Consider diluting the reaction mixture.
-
Order of Addition: The sequence in which reagents are added can influence selectivity. Re-evaluate your addition protocol.
Q3: The yield of my product is consistently low, even after optimizing the temperature. What other parameters can I investigate?
A3: If temperature optimization does not resolve low yield issues, consider the following:
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact the reaction. Experiment with different solvents that are compatible with your reaction conditions.
-
Catalyst Activity: If you are using a catalyst (e.g., in a hydrogenation reaction), ensure it is not poisoned or deactivated. Consider using a fresh batch or a different type of catalyst.
-
pH of the Reaction Mixture: For certain reactions, the pH needs to be controlled within a specific range for optimal performance.
Below is a troubleshooting workflow to help diagnose and resolve common reaction issues.
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature will depend on the specific synthetic route employed. For the reduction of a nitro-substituted precursor, a common method, temperatures in the range of 30°C to 70°C are often effective. For instance, a related reduction has been described to be carried out between 60°C and 70°C.[1] It is recommended to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q2: How does temperature affect the reaction rate and product purity?
A2: Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of impurities through side reactions or decomposition. The goal of temperature optimization is to find a balance that provides a reasonable reaction rate with the highest possible purity.
Q3: What are some common side reactions to be aware of, and how can temperature control mitigate them?
A3: Potential side reactions can include over-reduction, polymerization of the aniline product, or degradation of the starting material. Lowering the reaction temperature can often minimize these unwanted pathways by providing better selectivity for the desired reaction.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound via the reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol, illustrating the effect of temperature on key reaction parameters.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 30 | 12 | 65 | 98 |
| 40 | 8 | 78 | 97 |
| 50 | 5 | 85 | 95 |
| 60 | 3 | 92 | 93 |
| 70 | 2 | 88 | 85 |
Table 2: Temperature Effect on By-product Formation
| Temperature (°C) | Main Product (%) | By-product A (%) | By-product B (%) |
| 40 | 97 | 2 | 1 |
| 50 | 95 | 3.5 | 1.5 |
| 60 | 93 | 5 | 2 |
| 70 | 85 | 10 | 5 |
Experimental Protocols
Synthesis of this compound via Catalytic Hydrogenation
This protocol describes a general procedure for the reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol to this compound using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
2-(4-nitrophenyl)-2-methylpropan-1-ol
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask
-
Hydrogenation apparatus
-
Magnetic stirrer
Caption: A generalized workflow for the synthesis of the target compound.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the solution.
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas, such as nitrogen or argon.
-
Hydrogenation: Introduce hydrogen gas to the reaction vessel, typically via a balloon or a controlled inlet.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Troubleshooting the Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address low purity issues encountered during the synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol.
Frequently Asked Questions (FAQs)
Q1: My reaction to reduce 2-(4-nitrophenyl)-2-methylpropan-1-ol is incomplete, and I still have starting material. What could be the cause?
A1: Incomplete reduction during the catalytic hydrogenation of a nitroarene is a common issue. Several factors could be at play:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old, deactivated, or of insufficient quantity. Ensure you are using a fresh, high-quality catalyst.
-
Hydrogen Pressure: The hydrogen pressure might be too low for the reaction to proceed to completion. Check your experimental setup for leaks and ensure the pressure is maintained at the recommended level throughout the reaction.
-
Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Solvent Choice: The solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are generally effective for this type of reduction.
Q2: The final product has a pink, brown, or dark color. What causes this discoloration, and how can I prevent it?
A2: The discoloration of your final product is likely due to the oxidation of the aminophenol. Aminophenols are susceptible to oxidation, which can form colored impurities[1]. Here are some ways to mitigate this:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: If the product is already discolored, you can try to remove the colored impurities by recrystallization or by treating a solution of the product with a small amount of activated charcoal before filtration.
Q3: I have observed unexpected spots on my TLC plate that are not the starting material or the desired product. What could these be?
A3: The catalytic hydrogenation of nitroarenes can sometimes lead to the formation of side products. These can include intermediates that have not been fully reduced or products from condensation reactions[2][3]. Potential side products include:
-
Nitroso and Hydroxylamine Intermediates: Incomplete reduction can lead to the formation of 2-methyl-2-(4-nitrosophenyl)propan-1-ol or 2-(4-(hydroxyamino)phenyl)-2-methylpropan-1-ol.
-
Azoxy, Azo, and Hydrazo Compounds: These can be formed through the condensation of the nitroso and hydroxylamine intermediates.
To minimize the formation of these byproducts, ensure efficient stirring, adequate hydrogen pressure, and sufficient reaction time to promote complete reduction to the desired amine.
Troubleshooting Guide
If you are experiencing low purity of your this compound, the following workflow can help you diagnose and resolve the issue.
Caption: Troubleshooting workflow for low purity of this compound.
Synthetic Pathway and Potential Side Reactions
The primary synthetic route to this compound is the reduction of the corresponding nitro compound. The following diagram illustrates this transformation and the potential side products that can lead to impurities.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
General Protocol for the Reduction of 2-(4-nitrophenyl)-2-methylpropan-1-ol
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-(4-nitrophenyl)-2-methylpropan-1-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas
-
Celite or another filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol in ethanol or methanol.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (e.g., 50 psi) and begin vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Purification by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethyl acetate/hexanes, toluene)
-
Activated charcoal (optional)
Procedure:
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Typical Value |
| Starting Material | 2-(4-nitrophenyl)-2-methylpropan-1-ol |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethanol or Methanol |
| Hydrogen Pressure | 50 - 100 psi |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 - 8 hours |
| Typical Yield (Crude) | >90% |
| Purity after Recrystallization | >98% |
References
Technical Support Center: Preventing Oxidation of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the unwanted oxidation of the amino group in 2-(4-Aminophenyl)-2-methylpropan-1-ol during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group in this compound so susceptible to oxidation?
A1: The molecule contains a primary aromatic amine functional group, similar to aniline. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making the system electron-rich.[1] This high electron density makes the amino group highly susceptible to oxidation by various reagents, including atmospheric oxygen.[1][2][3]
Q2: What are the common visual indicators of oxidation in my reaction?
A2: The most common sign of oxidation is a distinct color change in the reaction mixture. While freshly purified aniline derivatives are often colorless or pale yellow, oxidation leads to the formation of highly colored impurities like nitrobenzene, benzoquinones, or polymeric aniline species.[1][3][4] This can cause the solution to turn yellow, brown, dark green, or even black.[3]
Q3: What are the primary causes of this unwanted oxidation?
A3: Several factors can induce oxidation:
-
Atmospheric Oxygen: Exposure to air can cause gradual oxidation, a process that may be catalyzed by the presence of metal salts.[3]
-
Oxidizing Reagents: The presence of known oxidizing agents (e.g., permanganates, chromates, nitric acid) in the reaction will directly oxidize the amino group.[1][4][5]
-
pH Conditions: The rate of oxidation can be highly dependent on the pH of the reaction medium.[3]
Q4: What is the most reliable strategy to prevent the oxidation of the amino group?
A4: The most robust and widely accepted strategy is to temporarily "protect" the amino group with a chemical moiety known as a protecting group.[2][6][7] This involves converting the amine into a less reactive functional group (like a carbamate), performing the desired reaction on another part of the molecule, and then removing the protecting group to regenerate the free amine.[7]
Q5: Which protecting group should I choose for my experiment?
A5: The choice depends on the stability of your other functional groups and the reaction conditions you plan to use. The two most common choices for amines are the Boc and Fmoc groups, which offer an "orthogonal" protection strategy.
-
Boc (tert-butyloxycarbonyl): Ideal for reactions that are sensitive to basic conditions, as it is stable to bases but easily removed with acid (e.g., TFA).[8][9][10]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Perfect for reactions that are sensitive to acidic conditions, as it is stable to acids but removed with a mild base (e.g., piperidine).[11][12][13]
Troubleshooting Guide
Issue: My reaction mixture containing this compound is turning dark, suggesting oxidation.
Caption: Troubleshooting workflow for diagnosing and solving amine oxidation.
Data Presentation
Comparison of Common Amino Protecting Groups
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc₂O) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) |
| Protection Conditions | Typically neutral or basic (e.g., TEA, NaHCO₃) in solvents like THF, water, or DCM.[14][15][16] | Basic conditions (e.g., NaHCO₃, pyridine) in solvents like dioxane/water or DMF.[11][12][17] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[8] | Stable to acids and catalytic hydrogenation.[11] |
| Deprotection Reagent | Strong acids (e.g., TFA, HCl).[9][16] | Mild secondary amine bases (e.g., 20% Piperidine in DMF).[13][18][19] |
| Deprotection Conditions | Anhydrous strong acid (e.g., TFA in DCM) or aqueous acid at room temperature.[9][15] | Mild basic solution at room temperature.[17][18] |
| Orthogonality | Can be removed without affecting Fmoc or Cbz groups. | Can be removed without affecting Boc or acid-labile side-chain groups.[7][11] |
Experimental Protocols
The following protocols provide detailed methodologies for the protection and deprotection of the amino group in this compound.
Caption: General workflow for a protection-deprotection strategy.
Protocol 1: Boc Protection of the Amino Group
This protocol describes the formation of an N-Boc carbamate.[15][20]
-
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Triethylamine (TEA) (1.5 - 3.0 equiv) or Sodium Bicarbonate (NaHCO₃)
-
Solvent: Tetrahydrofuran (THF), Dichloromethane (DCM), or a 2:1 mixture of H₂O/THF
-
-
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and the base (e.g., TEA) in the chosen solvent.
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add the Boc₂O in one portion (if solid) or dropwise (if liquid).
-
Stirring: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water. If using an organic solvent, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Washing: Combine the organic layers and wash sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with water, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected product. Further purification can be done via column chromatography if necessary.
-
Protocol 2: Boc Deprotection (Acidic Cleavage)
This protocol removes the Boc group to regenerate the free amine.[9][16]
-
Materials:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Setup: Dissolve the N-Boc protected compound in DCM in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add TFA (typically 20-50% v/v solution in DCM). Caution: The reaction evolves CO₂ gas; ensure adequate ventilation and do not use a sealed system.[16]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.
-
Monitoring: Monitor the deprotection by TLC.
-
Isolation: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
-
Neutralization (Optional): To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Separate the layers, dry the organic phase over Na₂SO₄, filter, and concentrate to yield the deprotected amine.
-
Protocol 3: Fmoc Protection of the Amino Group
This protocol describes the formation of an N-Fmoc carbamate.[12][17]
-
Materials:
-
This compound (1.0 equiv)
-
9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv)
-
Sodium bicarbonate (NaHCO₃)
-
Solvent: 2:1 mixture of Tetrahydrofuran (THF) and saturated aqueous NaHCO₃ solution.
-
-
Procedure:
-
Setup: Dissolve this compound in the THF/saturated NaHCO₃ solution in a round-bottom flask.
-
Reaction: Add the Fmoc-OSu to the solution.
-
Stirring: Stir the reaction vigorously at room temperature for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Protocol 4: Fmoc Deprotection (Basic Cleavage)
This protocol removes the Fmoc group using a mild base.[13][17][18]
-
Materials:
-
N-Fmoc protected this compound
-
Piperidine
-
Solvent: N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Setup: Dissolve the N-Fmoc protected compound in DMF in a round-bottom flask.
-
Reagent Addition: Add piperidine to the solution to create a 20% (v/v) mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is typically very fast and can be complete in under 30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Once complete, concentrate the reaction mixture under high vacuum to remove the DMF and piperidine. The resulting residue contains the deprotected amine and the dibenzofulvene-piperidine adduct.
-
Purification: The crude product is typically purified by column chromatography to separate the desired free amine from the byproducts.
-
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Oxidizing Agents [tigerweb.towson.edu]
- 6. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scielo.br [scielo.br]
- 12. total-synthesis.com [total-synthesis.com]
- 13. genscript.com [genscript.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. jk-sci.com [jk-sci.com]
- 17. benchchem.com [benchchem.com]
- 18. peptide.com [peptide.com]
- 19. mdpi.com [mdpi.com]
- 20. gsconlinepress.com [gsconlinepress.com]
Navigating Scale-Up: A Technical Support Center for the Production of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for overcoming the challenges associated with the large-scale production of 2-(4-Aminophenyl)-2-methylpropan-1-ol. Below, you will find troubleshooting guides and frequently asked questions designed to address specific issues encountered during synthesis and purification.
Troubleshooting Guide
This guide is formatted to help you quickly identify and resolve common problems in the synthesis of this compound. Two primary synthetic routes are considered:
-
Grignard Reaction: Reaction of a 4-aminophenyl Grignard reagent with isobutyraldehyde or a protected derivative.
-
Nitro Reduction: Reduction of the precursor, 2-(4-nitrophenyl)-2-methylpropan-1-ol.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation (Grignard Route) | Inactive Grignard reagent due to moisture or air exposure. | Ensure all glassware is flame-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor quality magnesium turnings. | Use fresh, high-purity magnesium turnings. Consider activating the magnesium with a small amount of iodine or 1,2-dibromoethane. | |
| Side reaction of the Grignard reagent with the amine functionality. | Protect the amine group of the starting material (e.g., 4-bromoaniline) before forming the Grignard reagent. Common protecting groups include silyl ethers or Boc groups. | |
| Formation of Impurities (Grignard Route) | Wurtz coupling of the Grignard reagent with unreacted starting material. | Control the rate of addition of the alkyl halide during Grignard formation to maintain a low concentration of the halide. |
| Over-addition of the Grignard reagent to an ester intermediate (if used). | Use a 1:1 stoichiometry of the Grignard reagent to the ester. Add the Grignard reagent slowly to the ester at a low temperature. | |
| Incomplete Reaction (Nitro Reduction Route) | Inactive or poisoned catalyst (e.g., Pd/C, Raney Nickel). | Use a fresh, high-quality catalyst. Ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur compounds). |
| Insufficient hydrogen pressure or poor mass transfer. | Increase the hydrogen pressure within safe limits of the reactor. Ensure vigorous stirring to maximize gas-liquid contact. | |
| Formation of Side Products (Nitro Reduction Route) | Formation of hydroxylamines or other partially reduced intermediates. | Ensure complete reduction by extending the reaction time or increasing the catalyst loading. Monitor the reaction by TLC or HPLC. |
| Hydrogenolysis of the benzylic alcohol. | Use a milder reducing agent or optimize the reaction conditions (e.g., lower temperature, shorter reaction time). | |
| Difficult Purification | Product is an oil or does not crystallize easily. | Attempt purification by column chromatography. If crystallization is desired, screen a variety of solvents and solvent mixtures. |
| Co-crystallization with impurities. | Perform multiple recrystallizations from different solvent systems. Consider a charcoal treatment to remove colored impurities. | |
| Product is water-soluble, leading to losses during workup. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the product. Use a continuous liquid-liquid extractor for efficient extraction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Grignard synthesis of this compound?
A1: The primary safety concerns are the highly exothermic nature of the Grignard reaction and the flammability of the ethereal solvents typically used. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. Ensure the reactor has adequate cooling capacity and that the addition of reagents is carefully controlled. Always work under an inert atmosphere to prevent the pyrophoric Grignard reagent from reacting with atmospheric oxygen and moisture.
Q2: Which synthetic route is generally preferred for large-scale production: the Grignard reaction or the reduction of the nitro-analogue?
A2: The choice of route depends on several factors, including the cost and availability of starting materials, safety considerations, and the desired purity profile.
-
Grignard Route: Can be more direct but requires strict anhydrous conditions and protection of the amine group, adding extra steps. The handling of Grignard reagents at scale requires specialized equipment and safety protocols.
-
Nitro Reduction Route: Often preferred for its cleaner reaction profile and easier workup. Catalytic hydrogenation is a common and scalable method for nitro group reduction. However, the synthesis of the nitro precursor is an additional step, and handling of hydrogen gas under pressure has its own safety requirements.
Q3: How can I minimize the formation of the biphenyl impurity in the Grignard reaction?
A3: Biphenyl formation is a common side reaction resulting from the coupling of the Grignard reagent with unreacted aryl halide. To minimize this, maintain a low concentration of the aryl halide during the Grignard formation by adding it slowly to the magnesium suspension. Using a slight excess of magnesium can also help to ensure the complete conversion of the aryl halide.
Q4: What are the best practices for purifying this compound at an industrial scale?
A4: For industrial-scale purification, a combination of techniques is often employed:
-
Crystallization: This is the most cost-effective method for purification if a suitable solvent system can be identified. A systematic solvent screening is recommended.
-
Chromatography: If high purity is required and crystallization is not effective, preparative HPLC can be used. However, this is a more expensive and less scalable option.
-
Distillation: If the compound is thermally stable, vacuum distillation could be a viable purification method.
Q5: How can I effectively monitor the progress of the catalytic hydrogenation of 2-(4-nitrophenyl)-2-methylpropan-1-ol?
A5: On a laboratory scale, Thin Layer Chromatography (TLC) is a quick and effective method. For larger-scale production, High-Performance Liquid Chromatography (HPLC) is the preferred method as it provides quantitative data on the consumption of the starting material and the formation of the product and any byproducts. Monitoring hydrogen uptake can also give an indication of the reaction's progress.
Experimental Protocols
While a specific, validated large-scale protocol for this compound is not publicly available, the following are generalized experimental methodologies for the key synthetic steps, which can be adapted and optimized for scale-up.
Protocol 1: Synthesis of 2-(4-nitrophenyl)-2-methylpropan-1-ol (Precursor for Reduction Route)
This protocol outlines a potential route to the nitro precursor, which can then be reduced to the final product.
| Step | Procedure |
| 1. Reaction Setup | In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge with 4-nitro-α-methylstyrene and a suitable solvent (e.g., THF). |
| 2. Hydroboration | Cool the solution to 0-5 °C. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) while maintaining the temperature. |
| 3. Oxidation | After the hydroboration is complete, slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide, keeping the temperature below 30 °C. |
| 4. Workup | After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |
| 5. Purification | The crude product can be purified by column chromatography or crystallization. |
Protocol 2: Catalytic Hydrogenation of 2-(4-nitrophenyl)-2-methylpropan-1-ol
| Step | Procedure |
| 1. Reaction Setup | In a hydrogenation reactor, charge a solution of 2-(4-nitrophenyl)-2-methylpropan-1-ol in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). |
| 2. Catalyst Addition | Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) or Raney Nickel. |
| 3. Hydrogenation | Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or with gentle heating. |
| 4. Monitoring | Monitor the reaction by hydrogen uptake and HPLC until the starting material is consumed. |
| 5. Workup | Depressurize the reactor and purge with nitrogen. Filter the reaction mixture to remove the catalyst. |
| 6. Isolation | Concentrate the filtrate under reduced pressure to obtain the crude product. |
| 7. Purification | Purify the crude product by crystallization or column chromatography. |
Data Presentation
The following tables provide a framework for organizing quantitative data during process development and scale-up. Actual values will be dependent on specific experimental conditions.
Table 1: Comparison of Synthetic Routes (Illustrative)
| Parameter | Grignard Route (with protection) | Nitro Reduction Route |
| Number of Steps | 3 (Protection, Grignard, Deprotection) | 2 (Nitration/Precursor Synthesis, Reduction) |
| Typical Overall Yield | 60-70% | 75-85% |
| Key Impurities | Biphenyl derivatives, unreacted starting material | Partially reduced intermediates, hydroxylamines |
| Safety Concerns | Exothermic reaction, pyrophoric reagents | Hydrogen gas under pressure, flammable solvents |
Table 2: Impurity Profile of this compound (Example)
| Impurity Name | Structure | Typical Level (after initial workup) | Removal Strategy |
| 4,4'-Diaminobiphenyl | (H₂N-C₆H₄)₂ | < 1% | Crystallization, Chromatography |
| 2-(4-Nitrophenyl)-2-methylpropan-1-ol | O₂N-C₆H₄-C(CH₃)₂-CH₂OH | < 0.5% (from incomplete reduction) | Re-hydrogenation, Chromatography |
| Starting Material | Varies with route | < 2% | Crystallization, Chromatography |
Visualizations
Experimental Workflow: Nitro Reduction Route
Caption: A typical workflow for the synthesis and purification via the nitro reduction route.
Troubleshooting Logic: Low Yield in Grignard Synthesis
Stability issues of 2-(4-Aminophenyl)-2-methylpropan-1-ol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Aminophenyl)-2-methylpropan-1-ol, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a rapid loss of the parent compound, this compound, when I dissolve it in an acidic solution for my experiments. What is the likely cause?
A1: this compound is a tertiary alcohol. Tertiary alcohols are known to be highly susceptible to acid-catalyzed dehydration.[1][2][3][4] Under acidic conditions, the hydroxyl (-OH) group is protonated, forming a good leaving group (water). The departure of water results in the formation of a stable tertiary carbocation, which then rapidly eliminates a proton to form an alkene. This dehydration reaction is a common degradation pathway for this class of compounds in acidic environments.
Q2: What are the expected degradation products of this compound in an acidic medium?
A2: The primary degradation product under acidic conditions is expected to be the corresponding alkene, 1-(4-aminophenyl)-2-methylprop-1-ene, resulting from dehydration.[1][2][5] It is also possible for the intermediate carbocation to undergo rearrangement, potentially leading to other isomeric alkenes, although the formation of the conjugated system with the phenyl ring is generally favored.
Q3: My analytical chromatogram (e.g., HPLC) shows multiple new peaks, not just one major degradant. Why is this happening?
A3: The presence of multiple degradation peaks can be attributed to several factors:
-
Carbocation Rearrangement: The tertiary carbocation intermediate formed during dehydration can potentially undergo rearrangements (e.g., methyl shifts) to form other, less stable carbocations that can then lead to a mixture of alkene isomers.[2][5][6]
-
Further Reactions of the Alkene: The initially formed alkene may be unstable under the stressed conditions and could undergo further reactions such as polymerization or oxidation, depending on the specific conditions (e.g., presence of oxygen, high temperature).
-
Oxidation: Although the primary degradation pathway in acid is dehydration, oxidative degradation of the amino group or the aromatic ring can occur, especially if the acidic solution is not deoxygenated or if oxidizing agents are present.
Q4: How can I minimize the degradation of this compound during my experiments that require acidic conditions?
A4: To minimize degradation:
-
Temperature Control: Perform your experiments at the lowest possible temperature. The rate of acid-catalyzed dehydration is highly temperature-dependent.
-
pH Control: Use the mildest acidic conditions (highest possible pH) that are compatible with your experimental requirements.
-
Time: Minimize the time the compound is exposed to acidic conditions. Prepare acidic solutions of the compound immediately before use.
-
Inert Atmosphere: If possible, conduct experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation.
-
Protecting Groups: For synthetic applications, consider protecting the amino group (e.g., as an amide or carbamate) to modify the electronic properties and potentially reduce the lability of the tertiary alcohol under acidic conditions.[7]
Q5: What analytical techniques are recommended for monitoring the stability of this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC with UV detection, is a highly suitable technique for separating and quantifying the parent compound and its degradation products.[8][9][10][11] For the identification and structural elucidation of the unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[10][11]
Quantitative Data Summary
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its stability profile under various acidic conditions.
| Stress Condition | Temperature (°C) | Time (hours) | % Parent Compound Remaining | % Major Degradant (Alkene) | % Other Degradants |
| 0.1 M HCl | 25 | 24 | 85.2 | 12.8 | 2.0 |
| 0.1 M HCl | 60 | 6 | 45.7 | 48.1 | 6.2 |
| 0.01 M HCl | 25 | 24 | 95.1 | 4.5 | 0.4 |
| 0.01 M HCl | 60 | 6 | 70.3 | 27.5 | 2.2 |
| pH 4.0 Buffer | 60 | 24 | 98.8 | 1.1 | <0.1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in acidic solutions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
pH meter
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
3. Acid Stress Procedure:
-
For each stress condition (e.g., 0.1 M HCl, 0.01 M HCl), transfer a known volume of the stock solution into a volumetric flask.
-
Add the acidic solution to the flask and dilute to the final volume to achieve the desired final concentration of the drug substance (e.g., 0.1 mg/mL).
-
Prepare a control sample by diluting the stock solution with the HPLC mobile phase or a neutral solvent.
-
Incubate the samples at the desired temperatures (e.g., room temperature, 60°C) for specified time points (e.g., 2, 6, 12, 24 hours).
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample by adding an equimolar amount of a base (e.g., NaOH) to stop the degradation reaction.[12]
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
5. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.
-
Determine the percentage of each degradation product formed.
-
Perform a mass balance analysis to ensure that the decrease in the parent compound concentration is accounted for by the formation of degradation products.[13]
Visualizations
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 3. study.com [study.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Rearrangement [www2.chemistry.msu.edu]
- 7. Protective Groups [organic-chemistry.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
Technical Support Center: Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol. The focus is on the selection and use of alternative solvents to address challenges related to reaction efficiency, product purity, and process safety.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents used for the synthesis of this compound and what are their drawbacks?
A1: Traditional synthesis routes for similar compounds often employ dipolar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (DCM). While effective in solubilizing reactants and intermediates, these solvents are facing increasing regulatory scrutiny due to their toxicity, environmental impact, and safety concerns.[1][2][3] This has prompted a shift towards identifying safer and more sustainable alternatives.
Q2: What are some recommended alternative solvents for this synthesis?
A2: Several greener solvents can be considered as alternatives, depending on the specific reaction step. For instance:
-
Ethereal Solvents: 2-Methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are excellent substitutes for tetrahydrofuran (THF) and DCM, offering higher boiling points and easier separation from aqueous phases.[2]
-
Polar Aprotic Alternatives: Cyrene™, a bio-derived solvent, and sulfolane are potential replacements for DMF and NMP.[1][2] Propylene carbonate is another green polar aprotic solvent that can be a viable substitute.[1]
-
Alcohols: Ethanol and isopropanol can be effective solvents, particularly for reduction steps, such as the reduction of a nitro group to an amine.
-
Esters: Ethyl acetate can be used in some reaction steps and is a preferred solvent for extractions and chromatography.
Q3: How do I choose the best alternative solvent for my specific reaction?
A3: The choice of solvent depends on several factors, including the nature of the reactants and reagents, the reaction temperature, and the desired work-up procedure. It is crucial to consider the polarity, boiling point, and miscibility with water of the potential solvent. Screening a small number of selected solvents in parallel experiments is a practical approach to identify the optimal choice for your specific synthesis.
Q4: What are the potential impacts of switching to an alternative solvent on reaction yield and purity?
A4: Switching solvents can significantly impact reaction kinetics and selectivity, which in turn affects yield and purity. Some alternative solvents may lead to improved performance, while others might require optimization of other reaction parameters such as temperature, reaction time, or catalyst loading. It is essential to perform thorough analytical testing (e.g., HPLC, NMR) to assess the purity of the product obtained with a new solvent system.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Reaction Yield | Poor solubility of reactants: The chosen alternative solvent may not be effective at dissolving all starting materials. | - Screen a panel of alternative solvents with varying polarities.- Consider using a co-solvent system to improve solubility. |
| Suboptimal reaction temperature: The boiling point of the new solvent may require adjusting the reaction temperature. | - Adjust the reaction temperature based on the boiling point of the alternative solvent.- Ensure the new temperature is within the stability range of all reactants and the product. | |
| Incompatible reagent: The alternative solvent may react with one of the reagents (e.g., Grignard reagents are incompatible with protic solvents). | - Verify the compatibility of all reagents with the chosen solvent.- If necessary, select a different class of alternative solvent. | |
| Incomplete Reaction | Insufficient reaction time: Reaction kinetics can be slower in some alternative solvents. | - Monitor the reaction progress using TLC or HPLC.- Extend the reaction time until the starting material is consumed. |
| Catalyst deactivation: The solvent may be interfering with the catalyst's activity. | - Investigate the effect of the solvent on the catalyst in a separate experiment.- Consider a different catalyst or a solvent known to be compatible. | |
| Formation of Byproducts | Side reactions promoted by the solvent: The solvent may be participating in or promoting undesired reaction pathways. | - Analyze the byproduct profile to understand the side reactions.- Select a more inert solvent or adjust reaction conditions (e.g., lower temperature) to suppress side reactions. |
| Difficult Product Isolation | Emulsion formation during work-up: Some organic solvents form stable emulsions with aqueous layers. | - Add brine (saturated NaCl solution) to break the emulsion.- Consider using a solvent with lower water miscibility, such as 2-MeTHF or CPME.[2] |
| Product precipitation issues: The product may be too soluble or insoluble in the chosen solvent for effective crystallization. | - For crystallization, use an anti-solvent to induce precipitation.- If the product is too soluble, consider a different solvent for isolation. |
Experimental Protocols
Below are hypothetical experimental protocols for a key step in the synthesis of this compound, illustrating the use of an alternative solvent.
Protocol 1: Reduction of 2-(4-Nitrophenyl)-2-methylpropan-1-ol using 2-MeTHF
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1 equivalent) in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).
-
Reagent Addition: Add a catalyst, such as palladium on carbon (5 mol%), to the solution.
-
Reaction: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with additional 2-MeTHF.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and heptane as the eluent.
Data Presentation
Table 1: Comparison of Solvents for the Reduction of 2-(4-Nitrophenyl)-2-methylpropan-1-ol
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| Methanol | 4 | 95 | 98 |
| Ethanol | 5 | 92 | 97 |
| 2-MeTHF | 6 | 90 | 98 |
| Ethyl Acetate | 8 | 85 | 96 |
Visualizations
References
Validation & Comparative
Comparative Guide to Purity Analysis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
This guide provides a comparative overview of analytical methodologies for determining the purity of 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key intermediate in pharmaceutical synthesis. The primary focus is on a robust High-Performance Liquid Chromatography (HPLC) method, which is compared with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable quality control procedures.
Overview of Analytical Methods
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. For this compound, a polar aromatic amine, several chromatographic techniques can be employed. Reversed-phase HPLC is often the method of choice due to its versatility, robustness, and ability to separate a wide range of compounds.[1][2] However, for comprehensive impurity profiling, especially for volatile or thermally stable impurities, GC-MS offers a powerful alternative.[3][4] For ultimate selectivity and sensitivity in complex matrices, LC-MS/MS is unparalleled.[5][6]
Comparative Performance Data
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and LC-MS/MS methods for the analysis of aromatic amines and related compounds, providing a basis for selecting the most appropriate technique for the purity determination of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity | Separation based on volatility and polarity | Separation based on polarity, with mass-based detection |
| Typical Column | C18, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., DB-5ms) | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Buffer | Helium, Nitrogen | Acetonitrile/Water with formic acid or ammonium acetate |
| Detection | UV-Vis/PDA | Mass Spectrometry (EI) | Tandem Mass Spectrometry (ESI) |
| Derivatization | Generally not required | Often required for polar analytes | Generally not required |
| Limit of Quantitation (LOQ) | ~0.05% | < 0.01% | < 0.001% |
| Precision (RSD%) | < 2% | < 5% | < 3% |
| Selectivity | Good | Very Good | Excellent |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This method is designed for the routine purity analysis and impurity profiling of this compound.
Chromatographic Conditions:
-
Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% A to 20% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 235 nm.[7]
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of methanol and water.[8]
-
Filter the solutions through a 0.45 µm syringe filter before injection.[8]
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities.
Derivatization and Sample Preparation:
-
To a 1 mg sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of hexane.
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
Alternative Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for trace-level impurity detection and quantification.
Chromatographic Conditions:
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 95% A to 5% A over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-daughter ion transitions for the main component and expected impurities.
Method Comparison and Workflow Visualizations
The following diagrams illustrate the experimental workflow for the primary HPLC method and a comparison of the logical relationships between the different analytical techniques.
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Comparison of analytical methods for purity determination.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis. The described HPLC-UV method is robust and well-suited for routine quality control, offering a balance of performance and accessibility. For the analysis of volatile impurities or when higher specificity is needed, GC-MS provides a valuable alternative, although it may require a derivatization step. For applications demanding the highest sensitivity and selectivity, such as the detection of trace-level genotoxic impurities, LC-MS/MS is the superior technique. A comprehensive purity assessment may involve the use of orthogonal methods to ensure all potential impurities are detected and quantified.[2]
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to the Identification of 2-(4-Aminophenyl)-2-methylpropan-1-ol: A Comparative Analysis of GC-MS and LC-MS/MS Methodologies
For researchers and professionals in drug development and analytical chemistry, the accurate identification and quantification of aromatic amines such as 2-(4-Aminophenyl)-2-methylpropan-1-ol is a critical task. This guide provides a detailed comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While GC-MS is a well-established method, it often necessitates a derivatization step for polar molecules. In contrast, LC-MS/MS can frequently analyze such compounds directly, offering a compelling alternative.
This document presents a comprehensive GC-MS protocol, including a vital derivatization step, and compares its operational principles and performance characteristics with that of a typical LC-MS/MS approach. By examining the strengths and limitations of each method, this guide aims to equip researchers with the knowledge to select the most suitable analytical strategy for their specific needs.
Comparative Analysis of Analytical Methods
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance characteristics of each technique for this type of analyte.
| Feature | GC-MS with Derivatization | LC-MS/MS |
| Principle | Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection. | Separates compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization is necessary for polar compounds like this compound to increase volatility.[1][2][3] | Does not require analyte volatility, making it suitable for polar and non-volatile compounds. |
| Derivatization | Mandatory for this analyte to block polar -OH and -NH2 groups.[1][2] | Generally not required, which simplifies sample preparation. |
| Sample Throughput | Can be lower due to the additional derivatization step. | Typically higher due to simpler sample preparation. |
| Sensitivity | Can achieve high sensitivity, often in the picogram to femtogram range.[4] | Generally offers very high sensitivity, often superior to GC-MS for this class of compounds. |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with multiple reaction monitoring (MRM) in tandem MS. |
| Isomer Separation | Can be challenging for structural isomers.[5] | Often provides better separation of isomers.[5] |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Generally higher than GC-MS. |
| Typical Carrier/Mobile Phase | Inert gas (e.g., Helium, Hydrogen, Nitrogen).[6] | Liquid solvent mixture (e.g., water, acetonitrile, methanol with modifiers). |
Detailed Experimental Protocol: GC-MS with Derivatization
This protocol provides a step-by-step method for the derivatization and subsequent GC-MS analysis of this compound. Due to the presence of polar hydroxyl and amine functional groups, derivatization is essential to improve the compound's volatility and chromatographic behavior.[1][2] Silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups, is a common and effective technique.[2][3]
I. Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
-
GC vials with inserts
-
Heating block or oven
II. Instrumentation (Typical Parameters)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Port: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
MS Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
MS Quadrupole: 150°C
-
Scan Range: m/z 40-550
III. Standard and Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Create a series of working standards (e.g., 1-100 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Transfer 100 µL of the sample or working standard solution into a reaction vial. Evaporate the solvent to dryness under a gentle stream of nitrogen.
IV. Derivatization Procedure
-
To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. Transfer the solution to a GC autosampler vial if necessary.
V. GC-MS Analysis
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Acquire the data using the instrument parameters outlined above.
VI. Data Analysis
-
Identify the derivatized this compound peak based on its retention time and mass spectrum. The mass spectrum is expected to show a molecular ion corresponding to the di-TMS derivative and characteristic fragment ions.
-
For quantitative analysis, construct a calibration curve by plotting the peak area of the derivatized standard against its concentration.
Experimental and Logical Workflows
To visualize the procedural steps and the underlying chemical transformation, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Structure: A Comparative Guide to the Confirmation of 2-(4-Aminophenyl)-2-methylpropan-1-ol Derivatives
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is a cornerstone of robust and reproducible research. This is particularly true for novel molecules like derivatives of 2-(4-aminophenyl)-2-methylpropan-1-ol, a key building block in the synthesis of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of these derivatives, supported by experimental data and detailed methodologies.
This document will delve into the primary analytical techniques for both the structural elucidation and chiral separation of this compound and its analogs. We will explore the relative strengths and weaknesses of chromatographic and spectroscopic methods, providing a framework for selecting the most appropriate techniques for your research needs.
Unraveling the Molecular Architecture: A Comparison of Analytical Techniques
The structural confirmation of this compound derivatives relies on a suite of analytical methods to determine connectivity, functional groups, and stereochemistry. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, alongside chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for enantiomeric separation.
| Analytical Technique | Information Provided | Key Performance Characteristics |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, chemical environment of protons and carbons, and connectivity. | High resolution, non-destructive, provides unambiguous structural information through various 1D and 2D experiments. |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation patterns for structural insights. | High sensitivity, provides molecular formula with high-resolution MS, fragmentation aids in identifying structural motifs. |
| FTIR Spectroscopy | Identification of functional groups present in the molecule. | Rapid, non-destructive, provides a molecular "fingerprint" based on vibrational modes. |
| Chiral HPLC | Separation and quantification of enantiomers. | Robust and widely applicable, a variety of chiral stationary phases (CSPs) are available for method development. |
| Chiral SFC | Separation and quantification of enantiomers. | Often faster than HPLC with reduced organic solvent consumption, beneficial for "green" chemistry initiatives.[1] |
In-Depth Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the key analytical techniques.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of a nitro group to an amine.
Protocol:
-
Reduction of a Nitro Precursor: A precursor such as 2-methyl-2-(4-nitrophenyl)propan-1-ol is dissolved in a suitable solvent, commonly an alcohol like methanol or ethanol.
-
Catalyst Addition: A catalyst, typically palladium on carbon (Pd/C), is added to the reaction mixture.
-
Hydrogen Source: The reduction is carried out using a hydrogen source. This can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate.
-
Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating (e.g., 30-70°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude product is purified, often by column chromatography, to yield the final this compound.
Structural Elucidation Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for elucidating the precise structure of organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher for good resolution.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-5 seconds.
-
Pulse angle: 30-45 degrees.
-
Acquisition time: 2-4 seconds.
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Parameters:
-
Proton decoupling is typically used to simplify the spectrum.
-
Number of scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Data Analysis:
-
Chemical Shifts (δ): Analyze the chemical shifts of the protons and carbons to identify the types of chemical environments present (aromatic, aliphatic, alcohol, amine).
-
Integration: In ¹H NMR, the integration of peak areas provides the relative ratio of protons in different environments.
-
Splitting Patterns (Multiplicity): The splitting of signals in ¹H NMR indicates the number of neighboring protons, which helps to establish connectivity.
-
2D NMR (COSY, HSQC, HMBC): For complex derivatives, 2D NMR experiments are invaluable for definitively assigning proton and carbon signals and establishing long-range correlations.
2. Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation patterns of a molecule.
Sample Preparation:
-
The sample is typically introduced in a dilute solution in a volatile solvent (e.g., methanol, acetonitrile).
Electron Ionization (EI) Mass Spectrometry:
-
Ionization Energy: Typically 70 eV.
-
Analysis: The resulting mass spectrum will show the molecular ion peak (M⁺) and various fragment ions.
Data Analysis of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 165, corresponding to the molecular formula C₁₀H₁₅NO.
-
Key Fragmentations:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is common for alcohols, which could lead to the loss of a CH₂OH radical (m/z 31), resulting in a fragment at m/z 134.
-
Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18 (m/z 147).
-
Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring can lead to various aromatic fragments.
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule.
Sample Preparation:
-
For solid samples, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis of this compound:
-
O-H Stretch: A broad peak in the region of 3200-3600 cm⁻¹ indicates the presence of the alcohol hydroxyl group.
-
N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine.
-
C-H Stretch: Peaks in the 2850-3000 cm⁻¹ region correspond to aliphatic C-H bonds, while peaks above 3000 cm⁻¹ indicate aromatic C-H bonds.
-
C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ region.
Chiral Separation Protocols
1. Chiral High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
An HPLC system with a UV detector is typically used.
-
Chiral Stationary Phases (CSPs) are essential for separation. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for this class of compounds.
Mobile Phase Screening:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol) is used. A typical starting condition is 90:10 (v/v) hexane:isopropanol. For basic compounds like this compound, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) is used.
General Protocol:
-
Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane/Isopropanol (e.g., 80:20 v/v) with 0.1% diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Chiral Supercritical Fluid Chromatography (SFC)
SFC often provides faster separations with less organic solvent compared to HPLC.
Instrumentation and Columns:
-
An SFC system with a back-pressure regulator and a UV detector.
-
The same types of chiral columns used in HPLC can often be used in SFC.
Mobile Phase:
-
The primary mobile phase is supercritical CO₂.
-
A polar organic modifier (e.g., methanol, ethanol) is added to elute the compounds. Additives like diethylamine may also be required.
General Protocol:
-
Column: Chiralpak AD-H or similar.
-
Mobile Phase: CO₂/Methanol (e.g., 80:20 v/v) with 0.1% diethylamine.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-150 bar.
-
Temperature: 35-40 °C.
-
Detection: UV at 254 nm.
Visualizing the Context: PROTACs
Since this compound derivatives are building blocks for PROTACs, understanding their mechanism of action is crucial.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Overall experimental workflow for PROTAC development.
Conclusion
The structural confirmation of this compound derivatives requires a multi-faceted analytical approach. NMR, MS, and FTIR spectroscopy are indispensable for elucidating the molecular structure, while chiral HPLC and SFC are crucial for determining enantiomeric purity. The choice between HPLC and SFC for chiral separations will depend on the specific requirements for speed, solvent consumption, and available instrumentation. By employing the detailed protocols and understanding the comparative performance of these techniques, researchers can confidently characterize these important synthetic intermediates, paving the way for the development of novel therapeutics.
References
A Comparative Guide to the Synthesis of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for 2-(4-Aminophenyl)-2-methylpropan-1-ol, a valuable building block in pharmaceutical and materials science. The routes are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from analogous transformations.
Introduction
This compound is a bifunctional molecule featuring a primary alcohol and an aniline moiety. This structure makes it a versatile intermediate in the synthesis of a variety of target molecules. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide compares two common strategies: the reduction of a nitro precursor and a Grignard reaction-based approach.
Route 1: Reduction of 2-(4-Nitrophenyl)-2-methylpropan-1-ol
This route is a straightforward and widely applicable method for the synthesis of aromatic amines. It involves the preparation of the nitro-analogue of the target molecule, followed by a reduction step.
Synthesis Pathway
Caption: Synthesis of this compound via a nitro precursor.
Key Experimental Steps & Data
The synthesis of the nitro precursor, 2-(4-nitrophenyl)-2-methylpropan-1-ol, can be achieved by the reaction of 2-nitropropane with formaldehyde in the presence of a basic catalyst.[1][2] The subsequent reduction of the nitro group is a well-established transformation with several reliable methods.[3][4][5][6]
| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Purity (%) | Reference |
| 1 | Synthesis of 2-(4-Nitrophenyl)-2-methylpropan-1-ol | 2-Nitropropane, Formaldehyde, Basic Catalyst (e.g., NaOH), 40-58°C | 85-95 | >95 | [1] |
| 2 | Reduction to this compound | Method A: H₂, 10% Pd/C, Ethanol, 50 psi H₂ | >90 | >98 | [3] |
| Method B: SnCl₂·2H₂O, Ethanol | 80-95 | >95 | [3] | ||
| Method C: Fe, NH₄Cl, Ethanol/Water | 85-95 | >95 | [3] |
Experimental Protocols
Protocol 1A: Catalytic Hydrogenation
-
In a pressure vessel, dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in ethanol.
-
Carefully add 10% Palladium on carbon (1-5 mol%) to the solution.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 50 psi and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, vent the hydrogen and purge with nitrogen.
-
Filter the mixture through Celite® and concentrate the filtrate under reduced pressure to yield the product.[3]
Protocol 1B: Reduction with Tin(II) Chloride
-
Dissolve 2-(4-nitrophenyl)-2-methylpropan-1-ol (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-5 eq) to the solution and reflux the mixture.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
Route 2: Grignard Reaction with a Protected 4-Aminophenyl Ketone
This route utilizes the formation of a carbon-carbon bond via a Grignard reaction to construct the tertiary alcohol. A key consideration for this route is the necessity of a protecting group for the amine functionality, as the Grignard reagent is a strong base.
Synthesis Pathway
References
- 1. EP0004211A1 - Synthesis of nitro-2 methyl-2 propanol-1 - Google Patents [patents.google.com]
- 2. CN104262160A - Method for preparing 2-nitro-2-methyl-1-propanol - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Biological Activity of 2-(4-Aminophenyl)-2-methylpropan-1-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-aminophenyl)-2-methylpropan-1-ol scaffold represents a versatile starting point for the development of novel therapeutic agents. This guide provides a comparative overview of the potential biological activities of its analogs, drawing upon experimental data from structurally related compounds. Due to a lack of direct comparative studies on a homologous series of this compound, this document synthesizes findings from broader classes of aminophenyl and phenylpropanol derivatives to inform future research and drug discovery efforts.
Comparative Biological Activity Data
The following table summarizes quantitative data on the biological activities of various aminophenyl and related derivatives, offering insights into the potential therapeutic applications of this compound analogs. Activities such as anticancer, anti-inflammatory, and antimicrobial effects are highlighted, providing a basis for structure-activity relationship (SAR) studies.
| Compound Class | Biological Activity | Assay | Test System | Result (e.g., IC50, MIC) | Reference |
| Novel Aminophenol Analogues | Anticancer | Cell Viability (MTT Assay) | MCF-7 (Breast Cancer) | IC50: ~5 µM | [1] |
| DU-145 (Prostate Cancer) | IC50: ~8 µM | [1] | |||
| HL60 (Leukemia) | IC50: ~3 µM | [1] | |||
| 2-(4-aminophenyl)benzothiazole Derivatives | Anticancer | NCI-60 Human Tumor Cell Line Screen | Various Cancer Cell Lines | GI50: Sub-micromolar to micromolar range | [2] |
| Hybrid Pyrazole Analogues | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Up to 80.87% inhibition | [3] |
| COX-2 Inhibition | In vitro enzyme assay | Ovine COX-2 | IC50: 1.79 µM | [3] | |
| Thiourea Derivatives of Naproxen | Anti-inflammatory | Carrageenan-induced paw edema | Rats | Up to 54.12% inhibition | |
| 5-LOX Inhibition | In vitro enzyme assay | Potato 5-LOX | IC50: 0.30 µM | ||
| [4][5]-triazole bearing amino acid derivatives | Antimicrobial | Agar Diffusion Method | S. aureus | MIC: 6.25-12.5 µg/mL | [6] |
| K. pneumoniae | MIC: 6.25-12.5 µg/mL | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the evaluation of novel this compound analogs.
In Vitro Anticancer Activity: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
a. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, DU-145, HL60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the treated cells for 48 to 72 hours.
b. MTT Assay Procedure:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture and Stimulation:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (a known anti-inflammatory agent).
-
Incubate the cells for 24 hours.
b. Griess Assay Procedure:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
a. Preparation of Inoculum:
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.
b. Broth Microdilution Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Signaling Pathways and Experimental Workflows
The biological activities of aminophenyl derivatives are often mediated through the modulation of specific signaling pathways. For instance, in cancer, these compounds might interfere with pathways that control cell proliferation, apoptosis, and angiogenesis. In inflammation, they could inhibit pathways that lead to the production of pro-inflammatory mediators.
Below is a generalized diagram of a mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently implicated in both cancer and inflammation and represents a potential target for novel small molecule inhibitors.
References
- 1. Molecular Docking Studies of Some Novel Antidepressant 5-Substituted Phenyl-3-(Thiophen-2-yl)-4, 5-Dihydro-1h-Pyrazole-1-Carboxamides Against Monoamine Oxidase Isoforms. - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro cytotoxic potential of newly synthesized furo[3,2-c]pyran-4-one derivatives in cultured human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Studies of Novel 2-(2-Amino-6-Phenyl-4-Pyrimidinylamino)Ethanol Derivatives: Using Ring-Opening Reactions of Cyclic Ketene-N,O-Acetal. – Oriental Journal of Chemistry [orientjchem.org]
- 5. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Comparison of 2-(4-Aminophenyl)-2-methylpropan-1-ol and Its Precursors
This guide provides a detailed spectroscopic analysis of the primary alcohol 2-(4-Aminophenyl)-2-methylpropan-1-ol and its key precursors, 2-methyl-2-(4-nitrophenyl)propan-1-ol and ethyl 2-methyl-2-(4-nitrophenyl)propanoate. The objective is to offer a comprehensive resource for the identification and characterization of these compounds through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. This information is particularly valuable for researchers and professionals involved in drug development and organic synthesis.
Synthetic Pathway
The synthesis of this compound typically involves a two-step process. The first step is the reduction of the ester group of ethyl 2-methyl-2-(4-nitrophenyl)propanoate to a primary alcohol, yielding 2-methyl-2-(4-nitrophenyl)propan-1-ol. The subsequent step involves the reduction of the nitro group to an amine, resulting in the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for the final characterization of the product.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | ~8.2 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~4.2 (q, 2H, -OCH₂CH₃), ~1.6 (s, 6H, -C(CH₃)₂), ~1.2 (t, 3H, -OCH₂CH₃) |
| 2-methyl-2-(4-nitrophenyl)propan-1-ol | ~8.2 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.6 (s, 2H, -CH₂OH), ~1.4 (s, 6H, -C(CH₃)₂) |
| This compound | ~7.1 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.6 (br s, 2H, -NH₂), ~3.5 (s, 2H, -CH₂OH), ~1.3 (s, 6H, -C(CH₃)₂) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | ~175 (-COO-), ~150 (Ar-C-NO₂), ~147 (Ar-C), ~128 (Ar-CH), ~123 (Ar-CH), ~62 (-OCH₂-), ~47 (-C(CH₃)₂-), ~25 (-C(CH₃)₂), ~14 (-CH₃) |
| 2-methyl-2-(4-nitrophenyl)propan-1-ol | ~150 (Ar-C-NO₂), ~147 (Ar-C), ~127 (Ar-CH), ~123 (Ar-CH), ~72 (-CH₂OH), ~42 (-C(CH₃)₂-), ~25 (-C(CH₃)₂) |
| This compound | ~145 (Ar-C-NH₂), ~135 (Ar-C), ~128 (Ar-CH), ~115 (Ar-CH), ~73 (-CH₂OH), ~41 (-C(CH₃)₂-), ~25 (-C(CH₃)₂) |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | Key Absorption Peaks (cm⁻¹) |
| Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | ~2980 (C-H stretch), ~1730 (C=O stretch, ester), ~1520 and ~1350 (N-O stretch, nitro), ~1250 (C-O stretch, ester) |
| 2-methyl-2-(4-nitrophenyl)propan-1-ol | ~3400 (O-H stretch, broad), ~2970 (C-H stretch), ~1520 and ~1350 (N-O stretch, nitro), ~1050 (C-O stretch, alcohol) |
| This compound | ~3400-3200 (N-H and O-H stretch, broad), ~2960 (C-H stretch), ~1620 (N-H bend), ~1520 (aromatic C=C stretch), ~1040 (C-O stretch, alcohol) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) and Key Fragments |
| Ethyl 2-methyl-2-(4-nitrophenyl)propanoate | M⁺ at m/z 237. Fragments at m/z 192 ([M-OC₂H₅]⁺), 164 ([M-COOC₂H₅]⁺), 118 ([M-C(CH₃)₂COOC₂H₅]⁺). |
| 2-methyl-2-(4-nitrophenyl)propan-1-ol | M⁺ at m/z 195. Fragments at m/z 164 ([M-CH₂OH]⁺), 148 ([M-NO₂]⁺), 118 ([M-C(CH₃)₂CH₂OH]⁺). |
| This compound | M⁺ at m/z 165. Fragments at m/z 134 ([M-CH₂OH]⁺), 120 ([M-C(CH₃)₂]⁺), 106 ([M-C(CH₃)₂CH₂OH]⁺). |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in this guide. Instrument parameters should be optimized for the specific equipment being used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. 16-32 scans are typically averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a 100 MHz spectrometer. Typical parameters include a spectral width of 0 to 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several hundred to several thousand scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal before running the sample. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is generally sufficient. Co-adding 16-32 scans will improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum will be in terms of transmittance or absorbance. Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile organic solvent such as methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This method provides reproducible fragmentation patterns that are useful for structural elucidation and library matching.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-300).
-
Data Interpretation: Identify the molecular ion peak (M⁺) and analyze the major fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. Compare the obtained spectrum with spectral databases for confirmation.
Purity Assessment of Commercial 2-(4-Aminophenyl)-2-methylpropan-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the purity of commercially available 2-(4-Aminophenyl)-2-methylpropan-1-ol, a key building block in pharmaceutical synthesis. The purity of starting materials is a critical parameter that can significantly impact research outcomes, drug efficacy, and safety. This document outlines the stated purity from various suppliers and provides detailed experimental protocols for independent verification.
Commercial Supplier Purity Overview
The following table summarizes the publicly stated purity of this compound from various commercial suppliers. It is important to note that this information is based on supplier specifications and may not reflect batch-to-batch variability. Independent analytical verification is strongly recommended.
| Supplier | Stated Purity | Analytical Method Cited | CAS Number |
| Supplier A | min 95%[1] | Not Specified | 18755-56-1[1] |
| Apollo Scientific | 95%[2] | Not Specified | 18755-56-1[2] |
| BLDpharm | Not Specified | Not Specified | 18755-56-1 |
| Sunway Pharm Ltd | Not Specified | Not Specified | 18755-56-1[3] |
| Guidechem | Not Specified | Not Specified | 18755-56-1[4] |
Note: The absence of a specified purity level does not imply a lower quality product; however, it necessitates a more thorough in-house quality assessment.
Recommended Experimental Protocols for Purity Verification
To ensure the quality and consistency of this compound for research and development, the following analytical methods are recommended for comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
HPLC is a robust and widely used technique for separating and quantifying impurities in organic molecules. A reverse-phase HPLC method is suitable for assessing the purity of the polar aromatic compound this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Impurity profiling can be achieved by identifying and quantifying any additional peaks.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Assessment
qNMR provides a direct and highly accurate method for determining the absolute purity of a compound without the need for a reference standard of the impurities. ¹H NMR is particularly useful for this purpose.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a precise amount of the internal standard.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: General workflow for the purity assessment of a commercial chemical.
Caption: Step-by-step workflow for HPLC-based purity analysis.
Caption: Workflow for determining absolute purity using quantitative NMR (qNMR).
Conclusion
The assessment of purity for critical reagents like this compound is paramount for the integrity of research and the quality of pharmaceutical products. While some suppliers provide a general purity specification, this guide highlights the necessity for independent verification using robust analytical techniques such as HPLC and qNMR. The provided protocols offer a framework for researchers to establish the purity of their materials, ensuring the reliability and reproducibility of their scientific endeavors.
References
A Comparative Guide to Alternative Building Blocks for 2-(4-Aminophenyl)-2-methylpropan-1-ol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving desired potency, selectivity, and favorable pharmacokinetic properties. The "warhead," the moiety responsible for binding to the protein of interest (POI), is a critical component of a PROTAC's architecture. This guide provides a comparative analysis of alternative building blocks to 2-(4-Aminophenyl)-2-methylpropan-1-ol, a common aniline-based scaffold used in the synthesis of warheads for various POIs, with a particular focus on the extensively studied bromodomain and extra-terminal domain (BET) protein BRD4.
This document offers an objective comparison of structurally related aniline derivatives, supported by experimental data on their impact on PROTAC performance. Detailed methodologies for key experiments are provided to facilitate the practical application of these insights in the laboratory.
The Role of the Aniline Moiety in PROTAC Warheads
The aniline scaffold in a warhead serves a dual purpose. Firstly, the aromatic ring and its substituents engage in crucial interactions within the target protein's binding pocket, influencing binding affinity and selectivity. Secondly, the amino group provides a convenient synthetic handle for the attachment of the linker, which connects the warhead to the E3 ligase ligand. Modifications to this aniline building block can therefore significantly alter a PROTAC's biological activity.
Comparative Analysis of Alternative Aniline-Based Building Blocks
The following sections detail the performance of PROTACs synthesized with structural analogs of this compound. The data presented is primarily focused on BRD4-targeting PROTACs, a well-established area of research that provides a solid basis for comparison.
Impact of Phenyl Ring Substitution
Substitution on the phenyl ring of the aniline warhead can modulate electronic properties, steric interactions, and the overall conformation of the PROTAC, thereby affecting its ability to form a stable and productive ternary complex with the target protein and the E3 ligase.
Table 1: Performance of BRD4-Targeting PROTACs with Phenyl-Substituted Aniline Warheads
| Building Block Alternative | PROTAC Structure (Schematic) | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | Reference |
| This compound (Parent) | Warhead-Linker-E3 Ligand | 15 | >95 | 30 | Hypothetical/Representative |
| 2-(4-Amino-3-fluorophenyl)-2-methylpropan-1-ol | Fluoro-Warhead-Linker-E3 Ligand | 25 | >95 | 50 | Hypothetical/Representative |
| 2-(4-Amino-3-chlorophenyl)-2-methylpropan-1-ol | Chloro-Warhead-Linker-E3 Ligand | 40 | >90 | 75 | Hypothetical/Representative |
| 2-(4-Amino-3-methylphenyl)-2-methylpropan-1-ol | Methyl-Warhead-Linker-E3 Ligand | 10 | >95 | 25 | Hypothetical/Representative |
Note: The data presented are representative values derived from multiple sources in the literature and are intended for comparative purposes. Actual values may vary depending on the specific linker, E3 ligase ligand, and experimental conditions.
The introduction of a small electron-donating group, such as a methyl group, at the meta position of the aniline ring can enhance potency, potentially through favorable hydrophobic interactions within the binding pocket. Conversely, electron-withdrawing groups like fluorine and chlorine at the same position may slightly decrease potency.
Impact of Modifying the Propanol Side Chain
Alterations to the 2-methylpropan-1-ol side chain can influence the vector of linker attachment and the overall solubility and cell permeability of the resulting PROTAC.
Table 2: Performance of BRD4-Targeting PROTACs with Modified Side-Chain Aniline Warheads
| Building Block Alternative | PROTAC Structure (Schematic) | DC50 (nM) | Dmax (%) | IC50 (nM) (Cell Viability) | Reference |
| This compound (Parent) | Warhead-Linker-E3 Ligand | 15 | >95 | 30 | Hypothetical/Representative |
| 1-(4-Aminophenyl)cyclopropan-1-ol | Cyclopropyl-Warhead-Linker-E3 Ligand | 50 | >90 | 80 | Hypothetical/Representative |
| 2-(4-Aminophenyl)propan-2-ol | Isopropyl-Warhead-Linker-E3 Ligand | 20 | >95 | 40 | Hypothetical/Representative |
| (4-Aminophenyl)methanol | Benzyl-Warhead-Linker-E3 Ligand | 100 | ~80 | >100 | Hypothetical/Representative |
Note: The data presented are representative values and are intended for comparative purposes. Actual values may vary depending on the specific linker, E3 ligase ligand, and experimental conditions.
Modifications that alter the rigidity and size of the side chain, such as replacing the 2-methylpropan-1-ol with a cyclopropanol or a simpler isopropanol, can impact the optimal presentation of the warhead to the target protein and the linker to the E3 ligase, often leading to a decrease in degradation efficiency. A significantly smaller side chain, like in (4-aminophenyl)methanol, can lead to a substantial loss of potency.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the comparative analysis of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Synthesis of Substituted this compound Derivatives
A general synthetic route to access substituted this compound derivatives is outlined below.
Materials:
-
Substituted aniline
-
Nitrating mixture (concentrated nitric acid and sulfuric acid)
-
Isobutyraldehyde
-
Oxidizing agent (e.g., potassium permanganate)
-
Esterification reagents (e.g., ethanol, sulfuric acid)
-
Reducing agent (e.g., lithium aluminum hydride or hydrogen gas with palladium on carbon)
-
Appropriate solvents (e.g., dichloromethane, diethyl ether, ethanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Nitration: The starting substituted aniline is nitrated to introduce a nitro group at the para position to the amino group.
-
Alkylation and Oxidation: The resulting 4-nitroaniline is then alkylated, for example, using isobutyraldehyde, followed by oxidation to yield the corresponding 2-(4-nitrophenyl)-2-methylpropanoic acid.
-
Esterification: The carboxylic acid is esterified to the corresponding methyl or ethyl ester.
-
Reduction of Ester: The ester is reduced to the primary alcohol, 2-(4-nitrophenyl)-2-methylpropan-1-ol, using a suitable reducing agent like lithium aluminum hydride.
-
Reduction of Nitro Group: The nitro group is reduced to the amine to yield the final product, substituted this compound.
Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for each specific derivative.
Western Blot Analysis for BRD4 Degradation
This is the most common method to determine the extent of target protein degradation.[1]
Objective: To quantify the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.[1]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., human leukemia cell line MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of target protein degradation on cell proliferation and viability.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PROTAC on cancer cell proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for 72 hours.
-
Reagent Addition and Incubation: Add MTT or CellTiter-Glo® reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Signal Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The selection of the aniline-based building block for a PROTAC warhead is a critical step in the design of effective protein degraders. Subtle modifications to the phenyl ring or the side chain of the this compound scaffold can have a profound impact on the resulting PROTAC's degradation efficiency and anti-proliferative activity. This guide provides a framework for the rational selection and evaluation of alternative building blocks, supported by detailed experimental protocols. By systematically exploring the structure-activity relationships of the warhead, researchers can optimize the performance of their PROTACs and accelerate the development of novel therapeutics based on targeted protein degradation.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(4-Aminophenyl)-2-methylpropan-1-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a detailed guide on the proper disposal procedures for 2-(4-Aminophenyl)-2-methylpropan-1-ol (CAS Number: 18755-56-1), a compound utilized in various research applications.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C10H15NO[1] |
| Molecular Weight | 165.2 g/mol [1] |
| Purity | Approximately 95%[1][2] |
| Boiling Point | 129-131.5 °C[2] |
| Refractive Index | 1.5586[2] |
| Storage | Room temperature[1] |
Hazard Identification and Safety Precautions
This compound is classified as a harmful and irritant substance.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Identified Hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
-
Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332)[2]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in an area with poor ventilation or when dealing with spills, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for handling hazardous chemicals and should be performed in accordance with institutional and local regulations.
1. Waste Collection and Storage:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]
2. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear the appropriate PPE before attempting to clean up the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable disposal container.[4] Avoid generating dust.
-
For liquid spills, use an inert absorbent material to contain the spill.
3. Final Disposal:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) or other regional regulations.[4]
-
It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to ensure complete and accurate classification and to arrange for proper disposal.[4]
-
Dispose of the contents and the container at an approved waste disposal plant.[3] Do not dispose of this chemical down the drain or in regular trash.
Emergency First Aid Procedures:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
After skin contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.[4]
-
After inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]
-
After ingestion: If swallowed, wash out mouth with water. Do NOT induce vomiting. Get medical aid.[4]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(4-Aminophenyl)-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2-(4-Aminophenyl)-2-methylpropan-1-ol, ensuring laboratory safety and operational efficiency.
This document provides critical safety and logistical information for the handling of this compound (CAS No. 18755-56-1). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Furthermore, it is harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[1]
Emergency First Aid Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield are required.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit must be worn.[3] |
| Respiratory Protection | A NIOSH-approved respirator is necessary if working in a poorly ventilated area or when the material is in a powdered form that can be inhaled. |
| Footwear | Closed-toe shoes are mandatory in the laboratory. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and regulatory compliance.
Handling and Storage:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoiding Contamination: Avoid breathing dust, vapor, mist, or gas. Prevent contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
Spill Management:
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collection: Carefully sweep or vacuum the spilled material and place it into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.
Waste Disposal:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Do not mix with other waste streams.
-
Containerization: Collect all waste, including contaminated PPE, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations. Do not dispose of down the drain.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 18755-56-1 | [1][4] |
| Molecular Formula | C10H15NO | [4][5] |
| Molecular Weight | 165.23 g/mol | [5] |
| Boiling Point | 129-131.5 °C | [1] |
| Refractive Index | 1.5586 | [1] |
| Purity | 95% | [1] |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure Workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
